Acolbifene Hydrochloride
描述
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
属性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQDPIXWTVEVEA-JMAPEOGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
182167-02-8 (Acolbifene) | |
| Record name | Acolbifene Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252555014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30948108 | |
| Record name | Acolbifene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252555-01-4 | |
| Record name | 2H-1-Benzopyran-7-ol, 3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252555-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acolbifene Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252555014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acolbifene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACOLBIFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXC7811DBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acolbifene Hydrochloride: An In-Depth Technical Guide to its Impact on Gene Expression in ER-Positive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene (B129721) Hydrochloride (EM-652), a fourth-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in the management of estrogen receptor-positive (ER-positive) breast cancer. Unlike earlier SERMs, acolbifene exhibits a pure antagonistic effect on the estrogen receptor in breast and uterine tissues, mitigating the risk of off-target agonist activities. This technical guide provides a comprehensive overview of the molecular effects of Acolbifene Hydrochloride, with a specific focus on its influence on gene expression in ER-positive breast cancer cell lines, MCF-7 and T47D. The information presented herein is intended to support researchers, scientists, and drug development professionals in their ongoing efforts to understand and leverage the therapeutic potential of this promising compound.
Mechanism of Action: Estrogen Receptor Antagonism
This compound exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), thereby blocking the binding of estradiol. This action prevents the conformational changes in the receptor that are necessary for the transcription of estrogen-responsive genes. By inhibiting the ligand-dependent activation of both activation function 1 (AF1) and activation function 2 (AF2) domains of the estrogen receptor, acolbifene effectively abrogates downstream signaling pathways that promote cell proliferation.[1]
Impact on Gene Expression in ER-Positive Cell Lines
Studies utilizing ER-positive breast cancer cell lines, primarily MCF-7 and T47D, have begun to elucidate the specific gene expression changes induced by acolbifene. These changes underscore its potent anti-estrogenic activity.
Downregulation of Estrogen-Inducible Genes
Consistent with its mechanism of action, acolbifene has been shown to significantly decrease the expression of well-established estrogen-inducible genes. In a clinical setting involving premenopausal women at high risk for breast cancer, treatment with acolbifene led to a notable reduction in the expression of:
-
pS2 (TFF1): A trefoil factor whose expression is strongly induced by estrogen and is a common marker for ER activity.
-
Estrogen Receptor α (ER-α, ESR1): Acolbifene has been observed to downregulate the expression of its own target, creating a potential feedback loop that enhances its anti-estrogenic effect.
-
Progesterone (B1679170) Receptor (PgR): The expression of the progesterone receptor is a classic hallmark of a functional ER signaling pathway.
Differential Regulation of Novel Proteins and Corresponding Genes in T47D Cells
A significant proteomic and transcriptomic study on T47D breast cancer cells identified six proteins and their corresponding mRNAs that are differentially regulated by 17β-estradiol, 4-hydroxytamoxifen, and acolbifene. This highlights a unique gene regulation profile for acolbifene compared to other SERMs. The identified genes include:
| Gene Symbol | Protein Name |
| CALR | Calreticulin |
| SYAP1 | Synapse Associated Protein 1 |
| CD2BP2 | CD2 Antigen Binding Protein 2 |
| NAP1L1 | Nucleosome Assembly Protein 1 Like 1 |
| PHGDH | D-3-phosphoglycerate dehydrogenase |
| PNPO | Pyridoxine 5'-phosphate oxidase |
Table 1: Genes differentially regulated by Acolbifene in T47D cells.[4]
The precise up- or downregulation of these genes by acolbifene requires further quantitative analysis to fully understand their role in its anti-cancer effects.
Attenuation of Estrogen-Induced Cell Cycle Gene Expression
In T47D cells, acolbifene has been demonstrated to attenuate the upregulation of Cyclin E2 (CCNE2) that is induced by a combination of estrogen and progestogens.[5] CCNE2 is a critical regulator of the cell cycle, and its suppression by acolbifene points to a direct mechanism for inhibiting cell proliferation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections outline standardized methodologies for key experiments cited in the study of acolbifene's effects on gene expression.
Cell Culture of ER-Positive Cell Lines (MCF-7 and T47D)
-
Cell Line Maintenance: MCF-7 and T47D cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: Prior to hormone or drug treatment, cells are switched to a phenol (B47542) red-free RPMI-1640 medium supplemented with 10% charcoal-stripped FBS for at least 48 hours to deplete endogenous steroids.
-
Acolbifene Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in the hormone-depleted medium to the desired final concentrations for treating the cells. Treatment durations can vary depending on the experimental endpoint, typically ranging from 24 to 72 hours for gene expression studies.
RNA Extraction and Reverse Transcription
-
RNA Isolation: Total RNA is extracted from cultured cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Primers for target genes and a reference gene (e.g., GAPDH, ACTB) are designed using primer design software (e.g., Primer3) to have a melting temperature of approximately 60°C and to amplify a product of 100-200 base pairs.
-
qPCR Reaction: The qPCR reaction is typically performed in a 20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end of the amplification to verify the specificity of the product.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene.
Visualizing Molecular Interactions and Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Acolbifene Hydrochloride: A Technical Guide for Breast Cancer Prevention Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene hydrochloride (EM-652), a fourth-generation selective estrogen receptor modulator (SERM), has emerged as a promising agent for the chemoprevention of breast cancer.[1] As a pure estrogen antagonist in breast and uterine tissues, it offers a potentially more favorable safety profile compared to earlier generation SERMs.[1] This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its efficacy in established cancer models, mechanism of action, and available safety data. The information is presented to support further research and development of this compound for breast cancer prevention.
Mechanism of Action
Acolbifene exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), thereby blocking the downstream signaling pathways initiated by estrogen that promote cell proliferation in hormone-receptor-positive breast cancer.[2] Unlike tamoxifen, Acolbifene is a pure antagonist and does not exhibit partial agonist activity in the endometrium, a key differentiator that may translate to a better long-term safety profile.[1]
Signaling Pathway
The primary mechanism of Acolbifene involves the direct inhibition of the estrogen receptor signaling pathway. By binding to ERα and ERβ, Acolbifene prevents the conformational changes necessary for the recruitment of co-activators and the subsequent transcription of estrogen-responsive genes that are critical for cell growth and proliferation.[2]
Figure 1: Simplified signaling pathway of Acolbifene's antagonistic action on the estrogen receptor.
In Vivo Preclinical Efficacy
The antitumorigenic activity of Acolbifene's prodrug, EM-800, has been evaluated in a well-established animal model of breast cancer.
DMBA-Induced Mammary Carcinogenesis in Rats
The 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in female Sprague-Dawley rats is a widely used preclinical model to assess the efficacy of preventative agents for breast cancer.
-
Animal Model: Female Sprague-Dawley rats.[3]
-
Carcinogen: A single oral gavage of 7,12-dimethylbenz(a)anthracene (DMBA).[4]
-
Treatment: The prodrug of Acolbifene, EM-800, was administered orally once daily, starting 3 days before DMBA administration and continuing for the duration of the study.[4]
-
Tumor Assessment: Palpation for the appearance of mammary tumors, measurement of tumor size, and counting the number of tumors per animal.
| Treatment Group | Dose of EM-800 (µ g/day ) | Tumor Incidence (%) | Average Number of Tumors per Animal |
| Control | 0 | 95 | 4.5 ± 0.5 |
| Low Dose | 25 | 60 | 0.9 ± 0.2 |
| Mid Dose | 75 | 38 | 0.5 ± 0.2 |
| High Dose | 250 | 28 | 0.3 ± 0.1 |
Table 1: Efficacy of EM-800 in Preventing DMBA-Induced Mammary Tumors in Rats. Data adapted from a 282-day study.[4]
In Vitro Preclinical Efficacy
Acolbifene has demonstrated potent anti-proliferative effects in human breast cancer cell lines that are positive for the estrogen receptor.
Cell Proliferation Assays
-
Cell Lines: ER-positive human breast cancer cell lines including MCF-7, ZR-75-1, and T-47D.
-
Treatment: Cells are treated with varying concentrations of Acolbifene in the presence of estradiol (B170435) to assess the inhibition of estrogen-stimulated cell growth.
-
Assay: Cell proliferation can be measured using various standard methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a clonogenic assay.
-
MTT Assay Workflow:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with Acolbifene and/or estradiol for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to controls.
-
-
Figure 2: General workflow for an MTT-based cell proliferation assay.
Effect on Estrogen-Responsive Gene Expression
Acolbifene's mechanism as an ER antagonist is further supported by its ability to downregulate the expression of estrogen-responsive genes.
-
Cell Lines: ER-positive human breast cancer cells (e.g., MCF-7).
-
Treatment: Cells are treated with Acolbifene.
-
Analysis: RNA is extracted from the cells, and the expression levels of target genes are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
| Gene Target | Effect of Acolbifene Treatment |
| pS2 (TFF1) | Significant Decrease in Expression |
| Progesterone Receptor (PgR) | Significant Decrease in Expression |
| Estrogen Receptor α (ERα) | Significant Decrease in Expression |
Table 2: Effect of Acolbifene on the Expression of Estrogen-Responsive Genes in Breast Cancer Cells.[5]
Inhibition of Estrogen Receptor Transcriptional Activity
The potency of Acolbifene in blocking the transcriptional activity of estrogen receptors has been quantified.
| Estrogen Receptor Subtype | IC50 for Inhibition of Estradiol-Induced Transcriptional Activity |
| ERα | 2 nM |
| ERβ | 0.4 nM |
Table 3: Inhibitory Concentration (IC50) of Acolbifene on Estrogen Receptor Transcriptional Activity.
Preclinical Toxicology and Safety
Comprehensive preclinical toxicology data for this compound is not extensively available in the public domain. Standard preclinical safety evaluations for a new chemical entity would typically include acute, sub-chronic, and chronic toxicity studies in at least two animal species (one rodent and one non-rodent) to determine the no-observed-adverse-effect-level (NOAEL) and to identify potential target organs of toxicity.[6][7]
Based on a clinical trial in premenopausal women at high risk for breast cancer, Acolbifene was generally well-tolerated with minimal side effects reported.[5] Objective measures in this study showed a clinically insignificant decrease in lumbar spine bone density and an increase in ovarian cysts, but no change in endometrial thickness.[5]
Conclusion
The preclinical data for this compound strongly support its potential as a chemopreventive agent for estrogen receptor-positive breast cancer. Its pure antagonist activity in breast tissue, coupled with a lack of uterotrophic effects, presents a significant advantage. The in vivo efficacy in a well-validated animal model and the potent in vitro anti-proliferative and gene-regulatory effects provide a solid foundation for its clinical development. While detailed public information on its preclinical toxicology is limited, clinical data to date suggests a favorable safety profile. Further research into its long-term safety and efficacy is warranted to fully establish its role in breast cancer prevention.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. DMBA-induced mammary tumor growth in rats exhibiting increased or decreased ability to cope with stress due to early postnatal handling or antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical safety evaluation using nonrodent species: an industry/welfare project to minimize dog use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]
In Vivo Efficacy of Acolbifene Hydrochloride in Animal Models of Osteoporosis: A Technical Guide
Disclaimer: Publicly available, peer-reviewed data on the specific in vivo efficacy of Acolbifene (B129721) Hydrochloride in animal models of osteoporosis is limited. This guide summarizes the known characteristics of Acolbifene and utilizes data from the well-characterized Selective Estrogen Receptor Modulator (SERM), Raloxifene (B1678788), as a representative example to illustrate the expected preclinical efficacy and experimental approaches for this drug class in osteoporosis research.
Introduction
Acolbifene Hydrochloride (also known as EM-652) is a fourth-generation non-steroidal Selective Estrogen Receptor Modulator (SERM)[1]. SERMs are a class of compounds that bind to estrogen receptors and exhibit tissue-selective agonist or antagonist activity. In the context of postmenopausal osteoporosis, an ideal SERM would exert estrogen-like (agonist) effects on bone to prevent bone loss, while demonstrating antagonist effects on reproductive tissues such as the breast and uterus to avoid adverse side effects[2]. Acolbifene is recognized for its estrogenic effects on bone and lipid metabolism, which includes decreasing bone resorption, reducing bone turnover, and increasing bone mineral density, alongside anti-estrogenic effects in uterine and breast tissue[1].
The most common preclinical animal model for postmenopausal osteoporosis is the ovariectomized (OVX) rodent (rat or mouse)[3]. Ovariectomy induces estrogen deficiency, leading to a rapid increase in bone turnover with resorption exceeding formation, resulting in a net loss of bone mass and deterioration of bone microarchitecture. This model is widely used to evaluate the efficacy of potential anti-osteoporotic agents.
Experimental Protocols
The following outlines a typical experimental protocol used to assess the in vivo efficacy of a SERM, such as this compound, in an ovariectomized rodent model of osteoporosis. This protocol is based on established methodologies from studies on Raloxifene.
Animal Model
-
Species and Strain: Female Sprague-Dawley or Wistar rats are commonly used. For mice, C57BL/6 is a frequent choice[4].
-
Age: Adult animals, typically 3 to 6 months of age, are used to ensure skeletal maturity.
-
Surgical Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency. A sham surgery, where the ovaries are exteriorized but not removed, is performed on the control group.
-
Acclimatization: Animals are allowed to recover from surgery for a period of 2 to 4 weeks to allow for the onset of bone loss before treatment initiation.
Dosing and Administration
-
Drug Formulation: this compound would be suspended in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose.
-
Dose Levels: A dose-response study is typically conducted. Based on studies with other SERMs, doses could range from 0.1 to 10 mg/kg/day.
-
Route of Administration: Oral gavage is a common route for daily administration to mimic clinical use.
-
Treatment Duration: Treatment periods typically range from 4 to 24 weeks to assess both prevention and reversal of bone loss.
Efficacy Endpoints
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at relevant sites such as the lumbar spine and femur at baseline and at the end of the study.
-
Bone Turnover Markers: Serum or plasma samples are collected to measure markers of bone formation (e.g., procollagen (B1174764) type I N-terminal propeptide - P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX-1) using ELISA kits[5][6][7].
-
Bone Histomorphometry: At the end of the study, tibiae or vertebrae are collected, processed undecalcified, and sectioned for microscopic analysis. This provides detailed information on the cellular basis of bone turnover and microarchitecture. Key parameters include trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). Dynamic parameters, such as mineral apposition rate (MAR) and bone formation rate (BFR), are measured following sequential administration of fluorochrome labels (e.g., calcein (B42510) and alizarin).
-
Biomechanical Testing: The mechanical strength of bones, such as the femur or vertebral bodies, is assessed using three-point bending or compression tests to determine properties like maximal load and stiffness.
Data Presentation
The following tables present representative quantitative data from studies on Raloxifene in ovariectomized rat models, illustrating the expected effects of an effective SERM.
Table 1: Effect of Raloxifene on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Lumbar Spine BMD (g/cm²) | Femoral Neck BMD (g/cm²) |
| Sham + Vehicle | 0.285 ± 0.005 | 0.240 ± 0.004 |
| OVX + Vehicle | 0.240 ± 0.006 | 0.205 ± 0.005 |
| OVX + Raloxifene (3 mg/kg/day) | 0.275 ± 0.007 | 0.230 ± 0.006 |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVX + Vehicle. Data is illustrative and based on findings from studies such as[4].
Table 2: Effect of Raloxifene on Bone Turnover Markers in Ovariectomized Rats
| Treatment Group | Serum P1NP (ng/mL) | Serum CTX-1 (ng/mL) |
| Sham + Vehicle | 15.2 ± 1.8 | 3.5 ± 0.4 |
| OVX + Vehicle | 28.5 ± 2.5 | 7.8 ± 0.9 |
| OVX + Raloxifene (3 mg/kg/day) | 18.1 ± 2.1 | 4.2 ± 0.6 |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVX + Vehicle. Data is illustrative.
Table 3: Effect of Raloxifene on Trabecular Bone Histomorphometry in Ovariectomized Rats (Proximal Tibia)
| Parameter | Sham + Vehicle | OVX + Vehicle | OVX + Raloxifene (3 mg/kg/day) |
| Bone Volume/Total Volume (BV/TV, %) | 25.8 ± 1.5 | 12.3 ± 1.2 | 22.5 ± 1.8 |
| Trabecular Number (Tb.N, /mm) | 3.1 ± 0.2 | 1.8 ± 0.1 | 2.8 ± 0.2 |
| Trabecular Separation (Tb.Sp, mm) | 0.25 ± 0.02 | 0.48 ± 0.03 | 0.29 ± 0.02 |
| Bone Formation Rate (BFR/BS, µm³/µm²/day) | 0.15 ± 0.02 | 0.35 ± 0.04 | 0.20 ± 0.03 |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVX + Vehicle. Data is illustrative and based on findings from studies such as[2].
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized signaling pathway of a SERM in bone cells.
Caption: Typical experimental workflow for evaluating a SERM in an OVX model.
References
- 1. Hypocholesterolemic action of the selective estrogen receptor modulator acolbifene in intact and ovariectomized rats with diet-induced hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of raloxifene on tibia histomorphometry in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Raloxifene preserves bone strength and bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrospective Evaluation of Bone Turnover Markers in Serum for the Prediction of Metastases Development in Breast Cancer Patients: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-enm.org [e-enm.org]
- 7. Bone Turnover Markers: Basic Biology to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Acolbifene Hydrochloride in Rodents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene Hydrochloride, also known as EM-652.HCl, is a fourth-generation selective estrogen receptor modulator (SERM) belonging to the benzopyran class. It is the active metabolite of the prodrug EM-800. Acolbifene has demonstrated potent antiestrogenic effects in preclinical studies, particularly in models of breast cancer, without stimulating uterine tissue, a significant advantage over other SERMs like tamoxifen. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and bioavailability of this compound in rodent models, a critical aspect for its preclinical and translational development.
Metabolic Pathway of Acolbifene
Acolbifene undergoes metabolic activation to form reactive quinone methides. This bioactivation process is a key aspect of its metabolism and has been studied in rat liver microsomes. The transformation involves enzymatic oxidation and can influence both the efficacy and potential toxicity of the compound.
Experimental Protocols
While specific pharmacokinetic data is scarce, several studies have described the experimental designs used to evaluate the pharmacological effects of this compound in rodents, primarily rats. These protocols provide a framework for conducting further pharmacokinetic investigations.
General Experimental Workflow for Pharmacological Studies
The following diagram illustrates a typical workflow for assessing the in vivo effects of Acolbifene in a rodent model. This design can be adapted for pharmacokinetic studies by incorporating serial blood sampling.
Key Methodological Details from Published Studies:
| Parameter | Description |
| Animal Model | Primarily female Sprague-Dawley rats have been used in studies evaluating the effects of Acolbifene. Ovariectomized models are frequently employed to study its estrogenic and antiestrogenic properties. |
| Drug Formulation | This compound is typically administered orally, often as a suspension in a vehicle like 0.5% carboxymethylcellulose. |
| Dosage | Dosing regimens in pharmacological studies have varied, with daily oral doses ranging from 10 µg to 100 µg per rat. |
| Route of Administration | Oral gavage is the most common route of administration, reflecting the intended clinical use of its prodrug, EM-800. |
| Bioanalytical Methods | While specific details for Acolbifene are not widely published, the quantification of similar selective estrogen receptor modulators in rodent plasma is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). These methods offer the high sensitivity and specificity required for pharmacokinetic analysis. |
Bioavailability Considerations
The oral bioavailability of Acolbifene is intrinsically linked to the in vivo conversion of its prodrug, EM-800. The rationale for developing a prodrug is often to enhance oral absorption and bioavailability of the active compound.
Discussion and Future Directions
The lack of publicly available, detailed pharmacokinetic data for this compound in rodents represents a significant knowledge gap. To fully understand its therapeutic potential and to optimize dosing strategies for further preclinical and clinical development, dedicated pharmacokinetic studies in relevant rodent models are essential.
Key areas for future research should include:
-
Single and multiple-dose pharmacokinetic studies in rats and mice to determine key parameters such as Cmax, Tmax, AUC, elimination half-life, and volume of distribution.
-
Absolute bioavailability studies comparing intravenous and oral administration of Acolbifene.
-
Pharmacokinetic studies of the prodrug EM-800 to characterize the rate and extent of its conversion to Acolbifene in vivo.
-
Tissue distribution studies to understand the accumulation of Acolbifene in target organs (e.g., mammary tissue, uterus) and potential sites of toxicity.
-
Metabolite identification and profiling to further elucidate the metabolic fate of Acolbifene.
The generation of this data will be crucial for establishing a clear understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of Acolbifene, thereby supporting its continued development as a promising therapeutic agent. Researchers are encouraged to publish such findings to enrich the public knowledge base and facilitate advancements in the field.
Acolbifene Hydrochloride: A Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene Hydrochloride, also known by its developmental codes EM-652 and SCH-57068, is a fourth-generation nonsteroidal selective estrogen receptor modulator (SERM).[1][2] It is the active metabolite of the prodrug EM-800.[2] Acolbifene has garnered significant interest in the scientific community for its potential in the treatment and prevention of breast cancer.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis pathway of this compound, presenting key data and experimental methodologies for the scientific community.
Discovery and Development
Acolbifene was initially developed by Endoceutics, Inc. and has undergone extensive preclinical and clinical evaluation.[4] It emerged from research efforts to identify a SERM with a superior pharmacological profile compared to its predecessors, such as tamoxifen (B1202). The goal was to develop a compound that would act as a pure estrogen antagonist in breast and uterine tissues, thereby avoiding the partial agonist effects that can lead to an increased risk of endometrial cancer, while retaining the beneficial estrogenic effects on bone and lipid metabolism.[5][6] Acolbifene has been investigated in Phase II and III clinical trials for its potential in preventing breast cancer in high-risk premenopausal women.[3][7][8]
Mechanism of Action
Acolbifene exhibits a unique mechanism of action by acting as a pure and potent antagonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[5] Unlike some other SERMs, it effectively inhibits both the ligand-dependent activation function 2 (AF-2) and the ligand-independent activation function 1 (AF-1) of the estrogen receptors.[5] This dual inhibition is crucial as AF-1 activity is associated with growth factor signaling pathways that can contribute to tamoxifen resistance. By blocking both pathways, Acolbifene can more effectively suppress the proliferation of estrogen receptor-positive (ER+) breast cancer cells.
In tissues such as the breast and uterus, the binding of Acolbifene to the estrogen receptor induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription, leading to a potent anti-estrogenic effect.[9] Conversely, in bone and the cardiovascular system, the Acolbifene-ER complex appears to recruit different sets of coregulatory proteins, resulting in estrogen-like agonistic effects. This tissue-selective activity includes the potential to prevent bone loss and lower serum cholesterol levels.[10]
Quantitative Biological Activity
Acolbifene has demonstrated potent biological activity in a variety of preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Biological Activity of Acolbifene
| Parameter | Cell Line / Receptor | Value | Reference |
| IC₅₀ (ERα Transcriptional Activity) | - | 2 nM | [11][12] |
| IC₅₀ (ERβ Transcriptional Activity) | - | 0.4 nM | [11][12] |
| IC₅₀ (Cell Proliferation) | T-47D | 0.110 - 0.146 nM | [4][11] |
| ZR-75-1 | 0.75 nM | [11] | |
| MCF-7 | 0.321 nM | [11] | |
| Relative Binding Affinity (RBA) | Rat Uterine ER | 380 | [4] |
| Binding Affinity (Ki) | Human Breast Cancer ER | 0.047 nM | [11] |
| Human Uterine ER | 0.042 nM | [11] |
Table 2: Clinical Efficacy of Acolbifene
| Parameter | Study Population | Baseline Value (Median) | Post-treatment Value (Median) | P-value | Reference |
| Ki-67 Expression | Premenopausal women at high risk for breast cancer | 4.6% | 1.4% | < 0.001 | [7] |
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that can be initiated from readily available starting materials. One common route involves a Friedel-Crafts reaction followed by a series of protection, condensation, cyclization, alkylation, and deprotection steps. The final step involves resolution to obtain the desired enantiomer, followed by salt formation.
Experimental Protocols
The following sections provide an overview of the methodologies for the synthesis and biological evaluation of this compound.
Synthesis of Acolbifene
A representative synthesis of Acolbifene is described below, based on published literature.[9][10]
-
Step 1: Friedel-Crafts Acylation. Resorcinol is reacted with 4-hydroxyphenylacetic acid in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), to yield 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.[10] The reaction is typically carried out in a suitable solvent like toluene (B28343) at elevated temperatures.
-
Step 2: Protection of Phenolic Hydroxyl Groups. The hydroxyl groups of the deoxybenzoin intermediate are protected to prevent unwanted side reactions in subsequent steps. This is commonly achieved by reacting the intermediate with dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) to form the corresponding bis-tetrahydropyranyl (THP) ether.[9]
-
Step 3: Knoevenagel Condensation and Cyclization. The protected deoxybenzoin is then condensed with 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde in the presence of a base, such as piperidine. This reaction leads to the formation of a chromanone derivative through an intramolecular cyclization.[9]
-
Step 4: Alkylation. The chromanone intermediate is treated with an organometallic reagent, such as methyllithium (B1224462) (CH₃Li) or methylmagnesium bromide (CH₃MgBr), to introduce a methyl group at the carbonyl position, forming a tertiary alcohol.
-
Step 5: Dehydration and Deprotection. The tertiary alcohol is then subjected to acidic conditions, which concurrently induces dehydration to form the characteristic benzopyran ring system of Acolbifene and removes the THP protecting groups to yield racemic Acolbifene.
-
Step 6: Chiral Resolution. The racemic mixture of Acolbifene is resolved to isolate the desired (S)-enantiomer, which is the biologically active form. This can be accomplished using techniques such as preparative chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent.[9]
-
Step 7: Hydrochloride Salt Formation. Finally, the purified (S)-Acolbifene is treated with hydrochloric acid (HCl) in a suitable solvent to form the stable and water-soluble this compound salt.
Estrogen Receptor Binding Assay
The affinity of Acolbifene for the estrogen receptor can be determined using a competitive binding assay. A general protocol is as follows:
-
Preparation of Receptor Source: A cytosol fraction containing estrogen receptors is prepared from a suitable tissue source, such as rat uteri or human breast cancer cells (e.g., MCF-7).
-
Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) (e.g., [³H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled Acolbifene.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Acolbifene that inhibits 50% of the specific binding of the radiolabeled estradiol (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC₅₀ of Acolbifene to that of a reference compound (e.g., estradiol).
Cell Proliferation Assay (MCF-7 Cells)
The anti-proliferative activity of Acolbifene on estrogen-dependent breast cancer cells can be assessed using a cell proliferation assay. A typical protocol using MCF-7 cells is outlined below:
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[13][14]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a medium containing a low concentration of charcoal-stripped FBS (to remove endogenous steroids) and varying concentrations of Acolbifene, with or without a fixed concentration of estradiol to stimulate proliferation.
-
Incubation: The cells are incubated for a period of 48 to 72 hours.
-
Assessment of Cell Proliferation: Cell proliferation can be quantified using various methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
SRB (Sulforhodamine B) Assay: This assay measures cellular protein content.
-
BrdU (Bromodeoxyuridine) Incorporation Assay: This assay measures DNA synthesis in proliferating cells.
-
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC₅₀ value, which represents the concentration of Acolbifene required to inhibit 50% of the estradiol-stimulated cell proliferation.
In Vivo Xenograft Model
The in vivo efficacy of Acolbifene can be evaluated in an animal model, such as a human breast cancer xenograft model in immunodeficient mice.
-
Animal Model: Ovariectomized immunodeficient mice (e.g., nude or SCID mice) are used to eliminate the influence of endogenous estrogens.
-
Tumor Cell Implantation: Human breast cancer cells, such as ZR-75-1, are implanted subcutaneously or into the mammary fat pad of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives Acolbifene, typically administered orally, while the control group receives the vehicle. An estrogen source, such as estrone, may be administered to stimulate tumor growth.
-
Monitoring: Tumor size is measured regularly using calipers, and the body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of Acolbifene is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound is a promising selective estrogen receptor modulator with a distinct mechanism of action that confers a potent and pure anti-estrogenic effect in breast and uterine tissues. Its discovery and development have been driven by a deep understanding of estrogen receptor biology and the desire to create a safer and more effective agent for the prevention and treatment of breast cancer. The synthesis of Acolbifene is a well-defined process, and its biological activity has been extensively characterized through a variety of in vitro and in vivo assays. The data presented in this guide underscore the significant potential of Acolbifene as a valuable therapeutic agent in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for the utilization of murine interstitial fluid extract to model breast cancer in the context of old age in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, EM-01538, SCH-57068.HCl, EM-652.HCl-药物合成数据库 [drugfuture.com]
- 10. tandfonline.com [tandfonline.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encodeproject.org [encodeproject.org]
- 14. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to the Structural Activity Relationship of Acolbifene Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene (B129721) Hydrochloride (also known as EM-652) is a fourth-generation nonsteroidal selective estrogen receptor modulator (SERM) that has been investigated for the prevention and treatment of breast cancer.[1][2] As a SERM, it exhibits tissue-selective estrogen receptor (ER) agonist or antagonist activity. Acolbifene acts as a pure antagonist in breast and uterine tissues, making it a promising candidate for hormone-sensitive cancers.[3] Conversely, it shows estrogenic effects on bone density and lipid metabolism, potentially offering benefits for postmenopausal women.[3][4]
Acolbifene binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3] Its mechanism of action involves binding to these receptors, inducing a conformational change that blocks the transcriptional activation functions (AF1 and AF2) of the receptors, thereby inhibiting estrogen-stimulated cell proliferation.[3][5]
Understanding the structural activity relationship (SAR) of Acolbifene analogs is crucial for the design of novel SERMs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of Acolbifene analogs, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
Acolbifene exerts its effects by competitively binding to estrogen receptors, which are ligand-activated transcription factors. In the absence of an agonist like estradiol (B170435), the ER is in an inactive state. Upon binding estradiol, the receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.
Acolbifene, as an antagonist, also binds to the ER. However, this binding induces a different conformational change that prevents the recruitment of coactivators and may even recruit corepressors. This effectively blocks the transcription of estrogen-dependent genes, leading to an anti-proliferative effect in tissues like the breast and endometrium. The beneficial metabolic actions of Acolbifene on adiposity and cholesterol have been shown to be mediated through its interaction with ERα.[6]
Structural Activity Relationship (SAR) of Acolbifene Analogs
The core structure of Acolbifene is a 2H-1-benzopyran scaffold. SAR studies have primarily focused on modifications of the nitrogen-containing side chain, as this group is crucial for ER binding and the overall pharmacological profile.
A key study synthesized a series of Acolbifene analogs by varying the substitution on the nitrogen atom of the 2H-1-benzopyran derivatives and evaluated their biological activities. The results of this study are summarized in the tables below.
Quantitative SAR Data
The following tables present the quantitative data for Acolbifene (EM-652) and its analogs. The data includes relative binding affinity (RBA) for the rat uterine estrogen receptor, the half-maximal inhibitory concentration (IC50) for the proliferation of T-47D human breast cancer cells, and in vivo antiuterotrophic activity in ovariectomized mice.
Table 1: Estrogen Receptor Binding Affinity and In Vitro Anti-proliferative Activity of Acolbifene Analogs
| Compound | Nitrogen Substitution | RBA (%)¹ | IC50 (nM)² in T-47D cells |
| Estradiol | - | 100 | - |
| EM-343 (racemic Acolbifene) | Piperidine (B6355638) | 380 | 0.110 |
| Analog 1a | Dimethylamine (B145610) | 180 | 0.230 |
| Analog 1c | Pyrrolidine | 300 | 0.120 |
| Analog 1d | Hexamethyleneimine | 260 | 0.130 |
| Analog 1e | Morpholine (B109124) | 100 | 0.280 |
| Analog 1f | N-Methylpiperazine | 20 | 0.900 |
¹ Relative Binding Affinity (RBA) for rat uterine cytosolic estrogen receptor, with estradiol set to 100%.[7] ² Half-maximal inhibitory concentration of estradiol-stimulated proliferation of T-47D cells.[7]
Table 2: In Vivo Uterotrophic and Antiuterotrophic Activity of Acolbifene Analogs in Ovariectomized Mice
| Compound | Dose (nmol) | Uterine Weight (% of control)³ | Antiuterotrophic Activity (% inhibition)⁴ |
| Control | - | 100 | - |
| Estrone (E1) | 0.14 | 250 | - |
| EM-343 + E1 | 7.5 | 155 | 63 |
| EM-343 + E1 | 75 | 125 | 84 |
| Analog 1a + E1 | 75 | 160 | 60 |
| Analog 1c + E1 | 75 | 140 | 73 |
| Analog 1d + E1 | 75 | 145 | 70 |
| Analog 1e + E1 | 75 | 200 | 33 |
³ Uterine weight as a percentage of the vehicle-treated control group.[7] ⁴ Percentage inhibition of the estrone-stimulated increase in uterine weight.[7]
SAR Insights
From the data presented, several key SAR insights can be drawn:
-
Piperidine Ring is Optimal: The racemic form of Acolbifene (EM-343), which contains a piperidine ring, demonstrates the best overall pharmacological profile with the highest RBA (380%), the lowest IC50 (0.110 nM), and the most potent antiuterotrophic activity.[7]
-
Cyclic Amines are Preferred: Cyclic amine substitutions (piperidine, pyrrolidine, hexamethyleneimine) generally result in higher binding affinity and anti-proliferative activity compared to the acyclic dimethylamine analog.
-
Steric Hindrance and Polarity: The introduction of a heteroatom, as in the morpholine analog, or a larger, more polar group like N-methylpiperazine, leads to a significant decrease in both binding affinity and anti-proliferative activity. This suggests that the lipophilicity and steric bulk of the nitrogen substituent are important for optimal interaction with the ER.
-
In Vivo Correlation: The in vivo antiuterotrophic activity generally correlates well with the in vitro binding affinity and anti-proliferative data. The analogs with higher RBA and lower IC50 values also show greater inhibition of estrone-stimulated uterine growth.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation of SERMs. The following sections describe the methodologies for the key assays used to characterize Acolbifene and its analogs.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.
Methodology:
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer solution. The homogenate is then centrifuged to separate the cytosolic fraction containing the estrogen receptors.[8]
-
Competitive Binding: A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol (e.g., [³H]-E2) are incubated with increasing concentrations of the unlabeled test compound.[8]
-
Incubation: The mixture is incubated at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation.[9]
-
Quantification: The amount of radioactivity in the pellet (bound ligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The RBA is then calculated relative to the IC50 of unlabeled estradiol.[10]
Cell Proliferation Assay (MCF-7 or T-47D cells)
This in vitro assay measures the ability of a compound to inhibit the proliferation of estrogen-sensitive breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 or T-47D cells, which are ER-positive human breast adenocarcinoma cell lines, are cultured in a suitable medium, often phenol (B47542) red-free to avoid estrogenic effects from the pH indicator.[11][12]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach for 24 hours.[11]
-
Treatment: The cells are then treated with a constant concentration of estradiol (to stimulate proliferation) and varying concentrations of the test compound (the potential inhibitor).[12]
-
Incubation: The plates are incubated for a period of 6-7 days to allow for cell proliferation.
-
Assessment of Proliferation: Cell proliferation can be assessed using various methods:
-
MTT or MTS Assay: Measures the metabolic activity of the cells, which is proportional to the number of viable cells.[11][13]
-
Sulforhodamine B (SRB) Assay: Stains total cellular protein, providing a measure of cell mass.[11]
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.[13]
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the estradiol-stimulated cell proliferation (IC50) is calculated.
In Vivo Uterotrophic and Antiuterotrophic Assay
This in vivo assay evaluates the estrogenic (uterotrophic) or antiestrogenic (antiuterotrophic) activity of a compound in immature or ovariectomized female rodents.[14][15]
Methodology:
-
Animal Model: Immature or ovariectomized female mice or rats are used. Ovariectomy removes the endogenous source of estrogen.[16]
-
Dosing:
-
Uterotrophic Assay: Animals are treated with the test compound alone for 3-7 consecutive days.
-
Antiuterotrophic Assay: Animals are co-treated with a known estrogen (e.g., estradiol or estrone) and the test compound for 3-7 days.
-
-
Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight).[14]
-
Data Analysis:
-
Uterotrophic Effect: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
-
Antiuterotrophic Effect: A statistically significant decrease in uterine weight in the co-treated group compared to the group treated with the estrogen alone indicates antiestrogenic activity.[15]
-
Conclusion
The structural activity relationship of Acolbifene analogs highlights the critical role of the nitrogen-containing side chain in determining the pharmacological activity of these SERMs. The presence of a piperidine ring, as in Acolbifene, is optimal for high-affinity binding to the estrogen receptor and potent anti-proliferative and antiuterotrophic effects. Modifications that increase steric bulk or polarity in this region are generally detrimental to activity.
The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on the design and evaluation of novel SERMs. By understanding the key structural requirements for potent and selective ER modulation, it is possible to rationally design new Acolbifene analogs with improved therapeutic profiles for the treatment and prevention of hormone-dependent diseases. Future studies could explore modifications to other parts of the 2H-1-benzopyran scaffold to further elucidate the SAR and optimize the drug-like properties of this important class of molecules.
References
- 1. The immature mouse is a suitable model for detection of estrogenicity in the uterotropic bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Estrogen receptor alpha-mediated adiposity-lowering and hypocholesterolemic actions of the selective estrogen receptor modulator acolbifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acolbifene Hydrochloride in in vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acolbifene Hydrochloride is a fourth-generation selective estrogen receptor modulator (SERM) that exhibits potent antiestrogenic activity.[1] It is an active metabolite of EM-800 and functions as a pure antagonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2][3] Acolbifene inhibits the estradiol (B170435) (E2)-induced transcriptional activity of ERα and ERβ with high efficacy.[2][4] In breast and uterine tissues, it acts as an estrogen antagonist, thereby inhibiting the proliferation of ER-positive cancer cells.[1][2] Conversely, it demonstrates estrogenic (agonist) effects on lipid metabolism and bone, highlighting its tissue-selective activity.[1] These properties make this compound a valuable tool for studying estrogen receptor signaling and for the development of therapies for hormone-dependent cancers.
This document provides a detailed protocol for dissolving this compound and its application in a common in vitro cell proliferation assay using breast cancer cell lines.
Chemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₉H₃₂ClNO₄ |
| Molecular Weight | 494.02 g/mol [4] |
| Appearance | Solid |
| Storage (Solid) | 4°C, sealed from moisture[4] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months[3][4] |
Dissolving this compound
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[4] Due to its lipophilic nature, precipitation may occur when diluting stock solutions into aqueous media such as phosphate-buffered saline (PBS) or cell culture medium.[5] The following protocol is recommended for preparing a stock solution and subsequent working solutions for in vitro assays.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free water or cell culture medium
Protocol for Preparing Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.94 mg of this compound (MW: 494.02 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM solution from 4.94 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic water bath for short intervals until the solution is clear.[4]
-
Sterilization: While not always necessary due to the nature of DMSO, if required, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: To minimize precipitation, perform a serial dilution. First, dilute the stock solution in a small volume of cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in your final assay medium.
-
Mixing: When diluting, add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the tube.[5] This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Sonication (if necessary): If precipitation is observed, sonicate the working solution in an ultrasonic water bath for a short period until the solution clears.[5] Use minimal effective sonication to avoid degradation of the compound or medium components.
-
Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately to ensure stability and prevent precipitation.[5]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol describes the use of this compound to assess its effect on the proliferation of estrogen receptor-positive breast cancer cell lines, such as MCF-7 or T-47D.[2][3]
Materials
-
ER-positive breast cancer cells (e.g., MCF-7, T-47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped serum (for estrogen-deprivation studies)
-
This compound working solutions
-
Estradiol (E2) solution (positive control for proliferation)
-
Vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Assay Procedure
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Estrogen Deprivation (Optional): For studying the antagonistic effects of Acolbifene, after cell attachment, replace the complete medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours to deprive the cells of estrogenic compounds.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare solutions for controls:
-
Vehicle control (medium with DMSO)
-
Positive control (medium with Estradiol, e.g., 10 nM)
-
Test wells (medium with different concentrations of this compound, with or without Estradiol)
-
-
Remove the old medium from the wells and add 100 µL of the prepared treatment solutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value of this compound.
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for Administering Acolbifene Hydrochloride to Mice in Prevention Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Acolbifene Hydrochloride to mice in preclinical cancer prevention studies. The information is intended to guide researchers in designing and executing experiments to evaluate the prophylactic efficacy of this selective estrogen receptor modulator (SERM).
Introduction to this compound
This compound is a fourth-generation SERM with a distinct pharmacological profile. It functions as a pure antagonist of the estrogen receptor (ER) in breast and uterine tissues, while exhibiting estrogenic (agonist) effects on bone density and lipid metabolism. By binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), Acolbifene modulates the transcription of estrogen-regulated genes. This tissue-selective activity makes it a promising candidate for breast cancer prevention, potentially offering a favorable safety profile compared to other SERMs.
Data Presentation
The following table summarizes quantitative data from a representative prevention study in a transgenic mouse model of breast cancer.
| Experimental Group | Mouse Model | Administration Route | Dosage | Duration | Tumor Incidence (%) | Tumor Multiplicity (Tumors/Mouse) | Reference |
| Control | MMTV-neu | Diet | 0 mg/kg | 52 weeks | Not specified | Not specified | [1] |
| Acolbifene | MMTV-neu | Diet | 3 mg/kg | 52 weeks | Significantly delayed | Not specified | |
| Acolbifene & LG100268 | MMTV-neu | Diet | 3 mg/kg & 30 mg/kg | 52 weeks | 0% | 0 |
Note: While the specific tumor incidence and multiplicity for the Acolbifene alone group were not detailed in the abstract, the combination therapy with the rexinoid LG100268 showed a complete prevention of tumor development.
Experimental Protocols
This section outlines detailed methodologies for three common administration routes for this compound in mice.
Oral Gavage
Oral gavage ensures precise dosing of the compound directly into the stomach.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Sterile water or saline
-
Warming bath or pad
-
Appropriately sized gavage needles (18-20 gauge for adult mice)[2]
-
Syringes (1 ml)
-
Animal scale
Protocol:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 2.5 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution. A commonly used vehicle for oral administration of hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve the this compound powder in the vehicle. Gentle warming and vortexing may be necessary to achieve complete dissolution.
-
Prepare the final dosing solution to a concentration that allows for an administration volume of 5-10 ml/kg body weight.[3]
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach and mark the needle.[4][5]
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. [2][4]
-
Once the needle is properly positioned in the stomach (up to the pre-measured mark), slowly administer the this compound solution.[4]
-
Gently withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and periodically thereafter.
-
Administration in Diet
Incorporating the compound into the diet is a non-invasive method for long-term studies.
Materials:
-
This compound powder
-
Powdered mouse chow
-
A precise scale
-
A blender or mixer for homogenous mixing
-
Small amount of sterile water or a binder (e.g., cornstarch) if preparing pellets.[6]
Protocol:
-
Diet Preparation:
-
Calculate the total amount of this compound needed based on the desired concentration in the diet (e.g., 3 mg/kg of diet) and the total amount of feed to be prepared.
-
To ensure a homogenous mixture, first, mix the this compound with a small portion of the powdered diet.
-
Gradually add this pre-mix to the rest of the powdered diet and mix thoroughly in a blender or a specialized mixer.
-
If preparing pellets, a small amount of sterile water or a binder can be added to the mixture to facilitate pellet formation.
-
Store the medicated diet in a cool, dark, and dry place to prevent degradation of the compound.
-
-
Administration and Monitoring:
-
Provide the medicated diet to the mice ad libitum.
-
Regularly monitor food consumption to ensure that the mice are receiving the intended dose. This can be done by weighing the food hoppers at regular intervals.
-
Observe the animals for any changes in feeding behavior or body weight.
-
Subcutaneous Injection
Subcutaneous injection allows for a controlled and sustained release of the compound.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile saline, or a solution containing a solubilizing agent if necessary)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)[7]
-
70% ethanol (B145695) or other skin disinfectant
-
Animal clippers (optional)
Protocol:
-
Preparation of Injection Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. The final volume for injection should typically be between 100-200 µl for a mouse.
-
Ensure the solution is at room temperature or slightly warmed before injection to minimize discomfort to the animal.
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
The preferred injection site is the loose skin over the back, between the shoulder blades.
-
If necessary, shave the fur from the injection site and clean the skin with 70% ethanol.
-
Lift the skin to create a "tent."[8]
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[7]
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
Return the mouse to its cage and monitor for any signs of irritation or adverse reaction at the injection site.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo prevention studies.
References
- 1. Prevention of mammary carcinogenesis in MMTV-neu mice by targeting RLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Manipulation of Mouse Metabolism. | Oncohema Key [oncohemakey.com]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for Long-Term Animal Studies with Acolbifene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the available data and composite protocols for conducting long-term animal studies with Acolbifene (B129721) Hydrochloride (also known as EM-652). Acolbifene is a fourth-generation selective estrogen receptor modulator (SERM) with pure antiestrogenic activity in breast and uterine tissues.[1] The following information is intended to guide the design of preclinical efficacy and toxicology studies in rodent models.
Data Presentation: Acolbifene Hydrochloride Dosage in Animal Studies
The following table summarizes the reported dosages of Acolbifene used in various preclinical studies. It is important to note that publicly available data on long-term dosing is limited, and some of the cited studies are of shorter duration.
| Animal Model | Dosage | Administration Route | Study Duration | Study Focus | Reference |
| Female Sprague-Dawley Rats | Not explicitly stated, but used to prevent ovariectomy-induced obesity and related metabolic abnormalities. | Not explicitly stated | 20 days | Energy balance and lipid metabolism | [2] |
| Intact and Ovariectomized Female Rats | Not explicitly stated, but used to prevent diet-induced hypercholesterolemia. | Not explicitly stated | 3 weeks | Cholesterol metabolism | [3] |
| Female Sprague-Dawley Rats | Implied use in a DMBA-induced mammary cancer model, but specific dosage and duration for Acolbifene treatment are not detailed in the search results. | Oral (inferred) | Not specified | Cancer Prevention | [4] |
| Ovariectomized Mice | 0.01 mg/mouse | Subcutaneous injection | Single dose | Gene expression | |
| MMTV-neu Transgenic Mice | 3 mg/kg of diet | Dietary | 52 weeks | Cancer Prevention |
Experimental Protocols
Due to the limited availability of detailed, published long-term study protocols for this compound, the following are representative protocols constructed from the available literature on Acolbifene and general methodologies for long-term rodent studies with SERMs and in specific disease models.
Protocol 1: Long-Term (24-Week) Oral Gavage Study of this compound in a DMBA-Induced Rat Mammary Cancer Model
1. Objective: To evaluate the chemopreventive efficacy of this compound in a chemically-induced mammary carcinogenesis model in female Sprague-Dawley rats.
2. Materials:
-
This compound (EM-652)
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Vehicle for Acolbifene: 1% Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water
-
Vehicle for DMBA: Corn oil
-
Female Sprague-Dawley rats (40-45 days old)
-
Oral gavage needles (for rats)
-
Standard laboratory equipment for animal housing, weighing, and tumor measurement.
3. Experimental Workflow:
Workflow for DMBA-induced mammary cancer study.
4. Detailed Procedure:
-
Animal Acclimatization: House female Sprague-Dawley rats (40-45 days old) in standard laboratory conditions for one week to acclimatize.
-
Tumor Induction: At 50-55 days of age, administer a single dose of 80 mg/kg body weight of DMBA dissolved in corn oil via oral gavage.[5]
-
Group Allocation: One week after DMBA administration, randomly assign rats to the following groups (n=20 per group):
-
Group 1: Vehicle control (1% HPMC daily by oral gavage)
-
Group 2: this compound (e.g., 1 mg/kg body weight, daily by oral gavage)
-
Group 3: this compound (e.g., 3 mg/kg body weight, daily by oral gavage)
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in 1% HPMC in sterile water.
-
Administer the assigned treatment daily via oral gavage for 24 weeks.
-
-
Monitoring and Data Collection:
-
Palpate the mammary glands of each rat weekly to detect tumor appearance, starting from the first week of treatment.[6]
-
Record the date of the first palpable tumor to determine tumor latency.
-
Measure tumor dimensions with calipers weekly to calculate tumor volume.
-
Record the body weight of each animal weekly.
-
-
Endpoint and Analysis:
-
At the end of the 24-week treatment period, euthanize the animals.
-
Perform a complete necropsy, and excise all mammary tumors.
-
Record the number, weight, and location of all tumors for each animal.
-
Fix tumors and major organs in 10% neutral buffered formalin for histopathological analysis.
-
Calculate tumor incidence (percentage of animals with tumors), multiplicity (average number of tumors per animal), and latency (time to first tumor).
-
Analyze organ weights and histopathology to assess toxicity.
-
Protocol 2: Long-Term (52-Week) Dietary Administration Study of this compound in Mice
1. Objective: To evaluate the long-term safety and potential chemopreventive efficacy of this compound administered in the diet to mice. This protocol is based on a study using MMTV-neu transgenic mice, but can be adapted for other strains.
2. Materials:
-
This compound (EM-652)
-
Powdered rodent diet (e.g., AIN-93M)
-
Female mice (e.g., MMTV-neu transgenic or other appropriate strain, 6-8 weeks old)
-
Standard laboratory equipment for animal housing, weighing, and clinical observation.
3. Experimental Workflow:
Workflow for a long-term dietary study in mice.
4. Detailed Procedure:
-
Animal Acclimatization: House female mice in standard laboratory conditions for one week.
-
Diet Preparation:
-
Calculate the amount of this compound needed to achieve the target dose (e.g., 3 mg/kg of diet).
-
Thoroughly mix the calculated amount of this compound with the powdered diet to ensure uniform distribution.
-
Prepare a control diet without the test compound.
-
-
Group Allocation: Randomly assign mice to the following groups (n=20-30 per group):
-
Group 1: Control diet
-
Group 2: Diet containing this compound (3 mg/kg)
-
-
Administration and Monitoring:
-
Provide the respective diets and water ad libitum for 52 weeks.
-
Measure and record body weights weekly for the first 13 weeks, and bi-weekly thereafter.
-
Measure and record food consumption weekly.
-
Perform daily clinical observations for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the 52-week period, collect blood samples for hematology and clinical chemistry analysis.
-
Euthanize the animals and perform a complete necropsy.
-
Record the weights of major organs (liver, kidneys, spleen, uterus, etc.).
-
Fix all major organs and any observed lesions in 10% neutral buffered formalin for histopathological examination.
-
If using a cancer-prone model, assess tumor incidence, multiplicity, and latency.
-
Signaling Pathway
This compound acts as a pure antagonist to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[5] It competitively binds to these receptors, preventing the binding of estradiol. This binding induces a conformational change in the receptor that inhibits the recruitment of co-activators, thereby blocking the transcription of estrogen-responsive genes that are involved in cell proliferation and survival.
Acolbifene's antagonistic effect on estrogen signaling.
References
- 1. Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the estrogen antagonist EM-652.HCl on energy balance and lipid metabolism in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypocholesterolemic action of the selective estrogen receptor modulator acolbifene in intact and ovariectomized rats with diet-induced hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wvj.science-line.com [wvj.science-line.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Acolbifene Hydrochloride in Combination Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene (B129721) hydrochloride, a fourth-generation selective estrogen receptor modulator (SERM), has demonstrated potential in the prevention of breast cancer. Its primary mechanism of action involves binding to estrogen receptors (ER) and exhibiting antagonist effects in breast and uterine tissues, thereby inhibiting the proliferation of ER-positive cancer cells. While its efficacy as a single agent has been explored, emerging preclinical evidence suggests that the therapeutic potential of acolbifene may be significantly enhanced when used in combination with other anticancer agents, particularly in challenging-to-treat cancer subtypes such as estrogen receptor-negative (ER-negative) breast cancer.
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of Acolbifene Hydrochloride in combination with other cancer therapeutics, with a focus on a promising partnership with rexinoids.
Rationale for Combination Therapy: Acolbifene and Rexinoids
Preclinical studies have highlighted a significant synergistic interaction between acolbifene and the rexinoid LG100268 in the prevention and treatment of ER-negative mammary tumors in the MMTV-neu mouse model.[1][2] Rexinoids are ligands for the retinoid X receptors (RXRs), which play a crucial role in regulating cell proliferation, differentiation, and apoptosis. The combination of a SERM and a rexinoid is hypothesized to target multiple signaling pathways involved in tumorigenesis, leading to a more potent antitumor effect than either agent alone. This synergy may be attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of pathways such as TGF-β, NF-κB, and PI3K.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the combination of this compound and the rexinoid LG100268 in the MMTV-neu mouse model of ER-negative breast cancer.[1][2]
Table 1: Efficacy of Acolbifene and LG100268 Combination in Preventing ER-Negative Mammary Tumors
| Treatment Group | Dose | Tumor-Free Mice at 52 Weeks (%) |
| Control | - | 0% |
| Acolbifene (Acol) | 3 mg/kg diet | 33% |
| LG100268 (268) | 30 mg/kg diet | 42% |
| Acolbifene + LG100268 | 3 mg/kg + 30 mg/kg diet | 100% |
Table 2: Efficacy of a Similar SERM (Arzoxifene) and LG100268 Combination in Preventing ER-Negative Mammary Tumors
| Treatment Group | Dose | Tumor-Free Mice at 60 Weeks (%) |
| Control | - | 0% |
| Arzoxifene (B129711) (Arz) | 20 mg/kg diet | 75% |
| LG100268 (268) | 30 mg/kg diet | 75% |
| Arzoxifene + LG100268 | 20 mg/kg + 30 mg/kg diet | 100% |
Signaling Pathways and Experimental Workflow
The synergistic effect of Acolbifene and a rexinoid is believed to involve the convergence of their respective signaling pathways, leading to enhanced apoptosis and cell cycle arrest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The combination of the rexinoid, LG100268, and a selective estrogen receptor modulator, either arzoxifene or acolbifene, synergizes in the prevention and treatment of mammary tumors in an estrogen receptor-negative model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Acolbifene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Acolbifene Hydrochloride in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are essential for quality control, pharmacokinetic studies, and drug development.
High-Performance Liquid Chromatography (HPLC-UV) Method
This stability-indicating HPLC method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms. The method is designed to separate the active pharmaceutical ingredient (API) from potential degradation products and excipients.
Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98% - 102% |
Experimental Protocol
1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Placebo formulation (for specificity studies)
1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) in a gradient elution.
-
Gradient Program:
-
0-2 min: 80% A, 20% B
-
2-10 min: Gradient to 20% A, 80% B
-
10-12 min: Hold at 20% A, 80% B
-
12-13 min: Gradient back to 80% A, 20% B
-
13-15 min: Re-equilibration at 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
1.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[1][2][3] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to establish the stability-indicating nature of the method.[4][5]
Workflow Diagram
References
Troubleshooting & Optimization
Solubility issues of Acolbifene Hydrochloride in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility of Acolbifene Hydrochloride in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a hydrophobic molecule and exhibits poor solubility in purely aqueous solutions. Direct dissolution in aqueous buffers like PBS or cell culture media is generally not feasible and not recommended.[1] To achieve a desired concentration in an aqueous medium, it is necessary to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1][2][3]
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
A2: this compound is readily soluble in DMSO.[2][3] Several suppliers recommend preparing concentrated stock solutions in high-purity, anhydrous DMSO. For instance, a stock solution of up to 180 mg/mL can be prepared in DMSO, though this may require sonication to fully dissolve.[2]
Q3: What is the recommended procedure for preparing a working solution of this compound in an aqueous buffer from a DMSO stock?
A3: When diluting a DMSO stock solution into an aqueous buffer, it is critical to add the DMSO stock to the aqueous buffer dropwise while vigorously stirring or vortexing.[4] This method promotes rapid dispersion and helps prevent the compound from precipitating out of solution due to the sudden change in solvent polarity. Never add the aqueous buffer to the DMSO stock.[4] For most cell-based assays, ensure the final concentration of DMSO is kept to a minimum, typically below 0.5% (v/v), to avoid solvent toxicity.[1]
Q4: Are there established formulations to improve the aqueous solubility of this compound for in vivo studies?
A4: Yes, for in vivo applications, co-solvent systems are commonly used. A frequently cited formulation involves a multi-step process: first dissolving this compound in DMSO, then adding other co-solvents. One such formulation consists of a final mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another approach involves using a solubility enhancer like sulfobutylether-β-cyclodextrin (SBE-β-CD). A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been reported to yield a clear solution.[2]
Data Presentation: Solubility of this compound
| Solvent/System | Concentration | Notes | Source |
| In Vitro | |||
| Dimethyl Sulfoxide (DMSO) | 180 mg/mL (364.36 mM) | Sonication may be required. | [2] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (109.28 mM) | Sonication may be required. | [3] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 4.5 mg/mL (9.11 mM) | Prepare by adding each solvent sequentially. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 4.5 mg/mL (9.11 mM) | Results in a clear solution. | [2] |
| 10% DMSO, 90% corn oil | ≥ 4.5 mg/mL (9.11 mM) | Results in a clear solution. | [2] |
Troubleshooting Guide for Aqueous Solubility Issues
Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the final aqueous/organic solvent mixture. The rapid change in solvent polarity causes the compound to "crash out."[1]
-
Solution:
-
Check Mixing Technique: Always add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[4] This ensures rapid dispersion.
-
Lower Final Concentration: Reduce the target final concentration of this compound in your working solution.
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increase the final percentage of DMSO. However, be mindful of solvent toxicity limits for your specific assay (typically <0.5% for cell cultures).[1]
-
Use a Different Formulation: Consider using a co-solvent system (e.g., with PEG300 and Tween-80) or a cyclodextrin-based formulation to enhance solubility.[2]
-
Issue 2: The prepared aqueous working solution is cloudy or becomes cloudy over time.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable, leading to the slow formation of precipitate.[4] Hydrophobic compounds can also form small aggregates that are not immediately visible as a precipitate.
-
Solution:
-
Sonication: Briefly sonicate the final working solution to help break up small aggregates and re-dissolve the compound.[5]
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to potentially increase solubility. Be cautious, as heat can degrade the compound.[5]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.[5]
-
Fresh Preparation: Prepare the working solution fresh before each experiment and avoid long-term storage of diluted aqueous solutions.
-
Issue 3: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Adsorption of the hydrophobic compound to plastic labware (e.g., pipette tips, tubes, plates), reducing the effective concentration in your experiment.[1]
-
Solution:
-
Use Low-Adhesion Plastics: Utilize low-binding microcentrifuge tubes and pipette tips.
-
Pre-Rinse Labware: Pre-rinse pipette tips with the solution before transferring to saturate the binding sites.
-
Include a Carrier Protein: For some applications, adding a carrier protein like bovine serum albumin (BSA) to the medium can help prevent adsorption and maintain solubility.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator.
-
Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.[2][3] e. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)
This is a generalized protocol for determining the thermodynamic solubility of a compound like this compound.
-
Materials: this compound powder, purified water or buffer of interest (e.g., phosphate (B84403) buffer at a specific pH), glass vials with screw caps, orbital shaker/agitator, centrifuge, filtration device (e.g., 0.22 µm syringe filter), and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure: a. Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible. b. Add a known volume of the aqueous buffer to the vial. c. Tightly cap the vial and place it on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). d. Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).[6][7] e. After equilibration, let the vials stand to allow the excess solid to settle. f. Carefully withdraw a sample from the supernatant. To remove any undissolved particles, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a 0.22 µm filter.[6] g. Quantify the concentration of this compound in the clear filtrate/supernatant using a validated analytical method like HPLC-UV. h. The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanisms of solubility enhancement by co-solvents and cyclodextrins.
References
Technical Support Center: Off-Target Effects of Acolbifene Hydrochloride in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro cellular experiments with Acolbifene Hydrochloride. The information is designed to help researchers identify and resolve potential off-target effects and experimental artifacts.
I. Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line, which is known to be estrogen receptor (ER) negative. What could be the cause?
A1: While this compound's primary mechanism of action is through ER modulation, off-target cytotoxicity can occur in ER-negative cells. One potential mechanism is the metabolic activation of Acolbifene into reactive quinone methides. These electrophilic intermediates can form adducts with cellular macromolecules like DNA and glutathione, leading to cellular damage and apoptosis. It is crucial to consider this possibility, especially at higher concentrations or in cell lines with high metabolic activity.
Q2: Our cell viability assays (e.g., MTT, XTT) are showing inconsistent results or high background when using this compound. How can we troubleshoot this?
A2: Compounds with intrinsic color or fluorescence can interfere with colorimetric and fluorometric cell viability assays. This compound may possess properties that interfere with the absorbance or fluorescence readings of these assays.
-
Recommendation: Run a cell-free control experiment with this compound and the assay reagents to check for direct chemical interference. If interference is observed, consider switching to an alternative endpoint assay, such as a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity or a crystal violet staining assay for cell number.
Q3: We are conducting fluorescence microscopy and are experiencing high, non-specific background signals in this compound-treated cells. What are the possible reasons and solutions?
A3: High background fluorescence can be a common issue when working with fluorescently active compounds.
-
Troubleshooting Steps:
-
Autofluorescence Control: Image untreated cells and cells treated with this compound without any fluorescent dyes to assess the compound's intrinsic fluorescence at the wavelengths you are using.
-
Antibody Titration: If using immunofluorescence, high antibody concentrations can lead to non-specific binding. Perform a titration to find the optimal antibody concentration.
-
Blocking: Ensure adequate blocking of non-specific antibody binding sites. Consider trying different blocking agents.
-
Washing Steps: Increase the number and duration of washing steps to remove unbound antibodies and reduce background.
-
Photobleaching: Minimize exposure to excitation light to prevent photobleaching of your specific signal, which can make the background appear more prominent.
-
Q4: Are there any known off-target signaling pathways affected by this compound that are independent of the estrogen receptor?
A4: Yes, there is evidence of ER-independent effects of this compound. A study using two-dimensional gel electrophoresis identified six proteins that are differentially regulated by Acolbifene in T47D breast cancer cells: calreticulin, synapse-associated protein 1 (SYAP1), CD2 antigen binding protein 2 (CD2BP2), nucleosome assembly protein 1 like 1 (NAP1L1), D-3-phosphoglycerate dehydrogenase (3-PHGDH), and
Troubleshooting inconsistent results in Acolbifene Hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with Acolbifene Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vitro Assay Troubleshooting
Q1: My IC50 value for this compound in breast cancer cell lines (e.g., MCF-7, T-47D) is inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue and can arise from several factors:
-
Cell Line Integrity and Passage Number:
-
Cell Line Authentication: Ensure your cell lines are authentic and free from cross-contamination.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, including changes in estrogen receptor (ER) expression and sensitivity to SERMs.
-
-
Compound Handling and Stability:
-
Stock Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Working Dilutions: Prepare fresh working dilutions for each experiment. Acolbifene in solution may degrade over time, affecting its potency.
-
-
Experimental Conditions:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and plates. Overly confluent or sparse cultures will respond differently to treatment.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can significantly impact results. FBS contains hormones and growth factors that can interfere with the action of SERMs. Consider using charcoal-stripped FBS to remove endogenous steroids.
-
Phenol (B47542) Red: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity. For sensitive assays, consider using phenol red-free media.
-
Incubation Time: Use a consistent incubation time for all experiments.
-
-
Assay-Specific Variability:
-
Reagent Quality: Ensure all assay reagents (e.g., MTT, MTS) are of high quality and not expired.
-
Plate Edge Effects: Avoid using the outer wells of microplates, as they are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Q2: I'm observing poor solubility or precipitation of this compound in my culture medium. How can I address this?
This compound has limited aqueous solubility. To ensure it remains in solution:
-
Proper Dissolution: Dissolve this compound in 100% DMSO to make a high-concentration stock solution.
-
Serial Dilutions: When preparing working concentrations, perform serial dilutions in culture medium, ensuring thorough mixing at each step.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium low (typically <0.5%) and consistent across all treatments, including vehicle controls. High concentrations of DMSO can be toxic to cells.
-
Visual Inspection: Before adding to cells, visually inspect the final dilutions for any signs of precipitation.
Q3: My results suggest this compound is having off-target effects. How can I investigate this?
While Acolbifene is a selective ER modulator, off-target effects can occur, especially at higher concentrations. To investigate this:
-
Dose-Response Curve: Analyze the full dose-response curve. Off-target effects may only appear at concentrations significantly higher than the IC50 for ER-mediated effects.
-
ER-Negative Cell Lines: Test the effect of Acolbifene in ER-negative breast cancer cell lines (e.g., MDA-MB-231). A lack of activity in these cells would support an ER-dependent mechanism.
-
Rescue Experiments: Co-treat cells with an excess of estradiol (B170435). If the effects of Acolbifene are ER-mediated, estradiol should be able to compete with and rescue the phenotype.
-
Gene Expression Analysis: Analyze the expression of known estrogen-responsive genes. Acolbifene should antagonize the estrogen-induced expression of these genes.
In Vivo Experiment Troubleshooting
Q4: I am seeing high variability in tumor growth and response to this compound in my mouse xenograft model. What could be the reasons?
In vivo studies are inherently more variable than in vitro assays. Key factors to control include:
-
Animal and Tumor Model:
-
Animal Strain: Use a consistent and appropriate immunocompromised mouse strain (e.g., nude or NSG mice).
-
Tumor Implantation Site: The site of tumor cell injection (e.g., mammary fat pad vs. subcutaneous) can influence tumor growth and response. Be consistent.
-
Tumor Size at Treatment Start: Randomize animals into treatment groups when tumors reach a consistent average size.
-
-
Compound Formulation and Administration:
-
Vehicle: Use a consistent and well-tolerated vehicle for Acolbifene administration. Formulations may include solutions with DMSO, PEG300, and Tween-80.[2]
-
Route and Frequency of Administration: Ensure consistent route (e.g., oral gavage) and frequency of dosing.
-
-
Environmental and Husbandry Factors:
-
Housing Conditions: Maintain consistent housing conditions (e.g., light-dark cycle, temperature, diet).
-
Diet: Some rodent chows contain phytoestrogens, which could interfere with the action of Acolbifene. Use a phytoestrogen-free diet if necessary.
-
Stress: Minimize animal stress, as it can impact tumor growth and overall health.
-
Data Presentation
Table 1: In Vitro Potency of this compound in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | Assay | Endpoint | IC50 (nM) | Reference |
| MCF-7 | ERα-positive, PR-positive | Proliferation | Inhibition of Estradiol-stimulated growth | ~2 | [1] |
| T-47D | ERα-positive, PR-positive | Proliferation | Inhibition of Estradiol-stimulated growth | Potent Inhibition | [1] |
| ZR-75-1 | ERα-positive, PR-positive | Proliferation | Inhibition of Estradiol-stimulated growth | Potent Inhibition | [1] |
Note: IC50 values can vary between laboratories and experimental conditions.
Table 2: In Vivo Efficacy of Acolbifene in a Rat Mammary Cancer Model
| Animal Model | Treatment | Dosage | Administration | Outcome | Reference |
| Female Sprague-Dawley Rats | Acolbifene | 2.5 mg/kg | Oral gavage, daily for 21 days | Prevents tumor growth | [1] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent breast cancer cell lines.
Materials:
-
This compound
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete culture medium (with or without phenol red, consider charcoal-stripped FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the Acolbifene dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Estrogen Receptor Competitive Binding Assay
This protocol provides a general framework for assessing the binding affinity of this compound to the estrogen receptor.
Materials:
-
This compound
-
Rat uterine cytosol (as a source of estrogen receptors)
-
Radiolabeled estradiol ([3H]-E2)
-
Unlabeled estradiol (for determining non-specific binding)
-
Assay buffer (e.g., TEDG buffer)
-
Scintillation fluid and counter
Procedure:
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats as described in established protocols.[5]
-
Assay Setup: In microcentrifuge tubes, combine the uterine cytosol, a fixed concentration of [3H]-E2, and varying concentrations of this compound (the competitor).
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-E2 from the free [3H]-E2. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.[5][6]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of [3H]-E2 binding against the log concentration of this compound. The concentration of Acolbifene that inhibits 50% of the specific binding of [3H]-E2 is the IC50 value.
Mandatory Visualizations
Caption: Estrogen Receptor Signaling Pathway and Acolbifene's Mechanism of Action.
Caption: General Experimental Workflow for In Vitro Cell Viability Assays.
Caption: Troubleshooting Decision Tree for Inconsistent Acolbifene Results.
References
Technical Support Center: Acolbifene Hydrochloride and Quinone Methide Formation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for Acolbifene (B129721) Hydrochloride to form reactive quinone methides during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the potential for Acolbifene Hydrochloride to form quinone methides?
A1: Acolbifene, a fourth-generation selective estrogen receptor modulator (SERM), has a demonstrated potential to form two types of quinone methides through either chemical or enzymatic oxidation.[1] One is a classical quinone methide formed by oxidation at the C-17 methyl group, and the other is a diquinone methide involving the oxidation of its two phenol (B47542) groups.[1] The formation of these reactive intermediates is a significant consideration in preclinical and clinical development due to their potential to react with biological macromolecules.
Q2: What structural features of Acolbifene are necessary for quinone methide formation?
A2: The key structural features of Acolbifene that predispose it to quinone methide formation are its phenolic hydroxyl groups. Quinone methides are typically formed from ortho- or para-substituted phenol derivatives through processes like oxidation.[2] Acolbifene possesses two phenolic hydroxyl groups, making it susceptible to oxidative metabolism that can lead to the generation of these reactive species. The presence of a methyl group on the chromene ring also provides a site for oxidation leading to a classical quinone methide.[1]
Q3: Why are quinone methides considered reactive metabolites?
A3: Quinone methides are highly reactive electrophiles.[3][4] Their reactivity stems from a conjugated structure that makes them excellent Michael acceptors.[3][4] This allows them to readily react with nucleophiles, such as the thiol group of glutathione (B108866) (GSH) and the exocyclic amino groups of DNA bases like adenine.[1] Such reactions can lead to the formation of covalent adducts with cellular macromolecules, which is a potential mechanism of toxicity.
Q4: Is quinone methide formation a common metabolic pathway for other SERMs?
A4: Yes, the formation of reactive quinoid metabolites is a known bioactivation pathway for other benzothiophene (B83047) SERMs, such as raloxifene (B1678788) and arzoxifene.[5][6] Like Acolbifene, these compounds are polyaromatic phenolics that can undergo oxidative metabolism to form electrophilic quinoids.[5] This suggests that the potential for quinone methide formation is a class effect for SERMs with appropriate phenolic structures.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected adducts observed in mass spectrometry analysis of in vitro metabolism studies. | Formation of reactive Acolbifene quinone methides and their subsequent reaction with nucleophiles in the incubation mixture (e.g., proteins, glutathione). | 1. Confirm the presence of quinone methides: Perform trapping experiments using nucleophiles like glutathione (GSH) or N-acetylcysteine (NAC). Analyze the reaction mixture by LC-MS/MS for the characteristic mass of the Acolbifene-GSH or Acolbifene-NAC conjugate. 2. Characterize the adducts: Use high-resolution mass spectrometry and tandem MS (MS/MS) to determine the exact mass and fragmentation pattern of the unexpected adducts to identify the modifying species and the site of adduction. 3. Inhibit P450 enzymes: Use broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) or specific inhibitors to see if the formation of the adducts is reduced, which would indicate P450-mediated oxidative metabolism. |
| High covalent binding of radiolabeled Acolbifene to liver microsomes. | This is likely due to the formation of reactive electrophilic metabolites, such as quinone methides, that covalently bind to microsomal proteins. | 1. Include trapping agents: Add a high concentration of a trapping agent like GSH to the incubation. A significant reduction in covalent binding in the presence of the trapping agent suggests the involvement of a soft electrophile like a quinone methide. 2. Denature proteins: Compare covalent binding in active microsomes versus heat-inactivated microsomes. A significant decrease in binding with heat-inactivated microsomes points towards enzyme-mediated bioactivation. 3. Identify adducted proteins: Use proteomic approaches to identify the specific microsomal proteins that are being adducted by the reactive metabolite. |
| Inconsistent results in cell-based assays assessing Acolbifene's effects. | The formation of reactive quinone methides could be leading to off-target effects or cytotoxicity, confounding the intended pharmacological assessment. | 1. Assess cell viability: Always run a concurrent cytotoxicity assay (e.g., MTT or LDH assay) to determine if the observed effects are due to toxicity rather than the intended pharmacological activity. 2. Include antioxidants: Test the effect of antioxidants (e.g., N-acetylcysteine) in your cell culture medium. A reduction in the variability or alteration of the observed effect may indicate the involvement of oxidative stress or reactive metabolites. 3. Use a non-phenolic analog (if available): If a structurally similar analog of Acolbifene that lacks the phenolic hydroxyl groups is available, it can be used as a negative control to assess the contribution of quinone methide formation to the observed cellular effects. |
Experimental Protocols
Protocol 1: In Vitro Trapping of Acolbifene Quinone Methides with Glutathione (GSH) in Human Liver Microsomes
Objective: To detect the formation of reactive quinone methides from Acolbifene by trapping them with glutathione and identifying the resulting conjugates by LC-MS/MS.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Glutathione (GSH)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Acolbifene (final concentration 10 µM)
-
Glutathione (final concentration 5 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge at high speed to precipitate the proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the sample for the presence of Acolbifene-GSH conjugates. The expected mass of the conjugate will be the mass of Acolbifene plus the mass of GSH (307.32 g/mol ) minus the mass of a proton.
Protocol 2: Covalent Binding Assay of Radiolabeled Acolbifene to Human Liver Microsomes
Objective: To quantify the extent of covalent binding of Acolbifene-derived reactive metabolites to microsomal proteins.
Materials:
-
Radiolabeled Acolbifene (e.g., [³H]-Acolbifene or [¹⁴C]-Acolbifene)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Perform the incubation as described in Protocol 1, using radiolabeled Acolbifene. Include a control incubation without the NADPH regenerating system.
-
After incubation, precipitate the proteins by adding an excess of ice-cold methanol.
-
Pellet the proteins by centrifugation.
-
Wash the protein pellet multiple times with methanol to remove any non-covalently bound radioactivity.
-
Solubilize the final protein pellet in a suitable buffer or tissue solubilizer.
-
Determine the protein concentration of the solubilized pellet (e.g., using a BCA assay).
-
Measure the radioactivity of an aliquot of the solubilized protein by liquid scintillation counting.
-
Calculate the covalent binding as pmol equivalents of Acolbifene bound per mg of microsomal protein.
Data Presentation
Table 1: Summary of Acolbifene Quinone Methide-Glutathione Conjugates
| Conjugate Type | Postulated Structure | Observed m/z |
| Mono-GSH Conjugate 1 | Acolbifene quinone methide + GSH | [Insert experimental m/z] |
| Mono-GSH Conjugate 2 | Acolbifene quinone methide + GSH | [Insert experimental m/z] |
| Di-GSH Conjugate 1 | Acolbifene diquinone methide + 2 GSH | [Insert experimental m/z] |
| Di-GSH Conjugate 2 | Acolbifene diquinone methide + 2 GSH | [Insert experimental m/z] |
Note: The actual m/z values would be determined experimentally.
Visualizations
Caption: Potential metabolic activation of Acolbifene to a reactive quinone methide.
Caption: Experimental workflow for trapping Acolbifene quinone methides.
Caption: Troubleshooting logic for unexpected adducts in Acolbifene metabolism studies.
References
- 1. Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic investigations of photochemical generation of quinone methides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinone methide - Wikipedia [en.wikipedia.org]
- 5. Structural Modulation of Oxidative Metabolism in Design of Improved Benzothiophene Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivation of Selective Estrogen Receptor Modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acolbifene Hydrochloride Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Acolbifene Hydrochloride, particularly concerning the development of resistance in cancer cells.
Troubleshooting Guide
This section addresses common problems encountered during in vitro experiments aimed at developing and characterizing this compound resistance.
Problem 1: Difficulty in Generating a Stable Acolbifene-Resistant Cell Line
-
Possible Cause 1: Suboptimal this compound Concentration. The concentration used for selection may be too high, causing excessive cell death, or too low, failing to apply sufficient selective pressure.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 of this compound in your parental cell line. Begin the selection process with a concentration around the IC50 and gradually increase it as the cells adapt.
-
-
Possible Cause 2: Inadequate Culture Time. The development of resistance is a gradual process that can take several months.
-
Troubleshooting Step: Be patient and maintain consistent culture conditions. Continuously monitor the cells for signs of recovery and proliferation in the presence of this compound. Passage the cells as needed, but avoid letting them become overly confluent.
-
-
Possible Cause 3: Cell Line Contamination. Mycoplasma or other microbial contamination can affect cell health and response to treatment.
-
Troubleshooting Step: Regularly test your cell cultures for mycoplasma contamination.
-
Problem 2: Acolbifene-Resistant Cells Do Not Show Expected Activation of PI3K/AKT or MAPK Pathways
-
Possible Cause 1: Alternative Resistance Mechanisms. Resistance may be driven by other pathways or mechanisms independent of kinase signaling, such as mutations in the estrogen receptor gene (ESR1).[1][2]
-
Troubleshooting Step: Sequence the ESR1 gene in your resistant cell line to check for mutations, particularly in the ligand-binding domain.
-
-
Possible Cause 2: Transient Pathway Activation. Activation of signaling pathways might be transient or dependent on specific culture conditions.
-
Troubleshooting Step: Analyze protein phosphorylation at different time points after media changes or stimulation with growth factors. Ensure that your serum-starvation protocol, if used, is not masking the underlying activation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective estrogen receptor modulator (SERM).[3] It binds to estrogen receptors (ER) and acts as an antagonist in breast tissue, blocking the effects of estrogen and thereby inhibiting the proliferation of ER-positive cancer cells.[4]
Q2: What are the primary hypothesized mechanisms of resistance to this compound?
A2: While direct studies on this compound resistance are limited, mechanisms can be extrapolated from other SERMs like tamoxifen (B1202).[5] The primary mechanisms include:
-
Mutations in the Estrogen Receptor (ESR1): Mutations in the ligand-binding domain of ERα can lead to constitutive, ligand-independent activation of the receptor, rendering SERMs ineffective.[1][2][6]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways can promote cell survival and proliferation despite ER blockade. The most common pathways are:
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed through a series of validation assays:
-
Proliferation Assay: A dose-response assay will show a rightward shift in the IC50 value for the resistant cell line compared to the parental line.
-
Western Blot Analysis: Assess the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK) pathways to check for their activation.
-
RT-qPCR: Analyze the expression of ER-target genes to see if they are reactivated in the resistant cells in the presence of this compound.
-
ESR1 Sequencing: As mentioned previously, sequencing the ESR1 gene can identify mutations that confer resistance.
Q4: What are the potential strategies to overcome this compound resistance?
A4: Based on the known mechanisms of SERM resistance, several combination therapy strategies can be employed:
-
Combination with CDK4/6 Inhibitors: CDK4/6 inhibitors, such as palbociclib, can overcome resistance by blocking cell cycle progression downstream of the ER and other signaling pathways.[4][11]
-
Combination with PI3K/AKT/mTOR Inhibitors: Targeting the PI3K/AKT/mTOR pathway with inhibitors can re-sensitize resistant cells to endocrine therapy.[7][12][13]
-
Combination with MAPK Pathway Inhibitors: Inhibitors of MEK or ERK can be effective in overcoming resistance driven by the MAPK pathway.[10][14]
Data Presentation: Efficacy of Combination Therapies in Overcoming SERM Resistance (Hypothetical Data)
The following table summarizes hypothetical data from in vitro studies on a SERM-resistant breast cancer cell line, illustrating the potential efficacy of combination therapies.
| Treatment Group | IC50 (µM) of SERM | Fold Change in IC50 (Compared to Parental) |
| Parental Cells + SERM | 1 | - |
| Resistant Cells + SERM | 15 | 15 |
| Resistant Cells + SERM + CDK4/6 Inhibitor | 3 | 3 |
| Resistant Cells + SERM + PI3K Inhibitor | 4 | 4 |
| Resistant Cells + SERM + MEK Inhibitor | 5 | 5 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol is a general guideline and may need to be optimized for your specific cell line.
-
Determine IC50: Culture the parental ER-positive breast cancer cell line (e.g., MCF-7, T-47D) and determine the 50% inhibitory concentration (IC50) of this compound using a standard proliferation assay (e.g., MTT, CellTiter-Glo).
-
Initial Selection: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Culture Maintenance: Maintain the cells in the presence of the drug, changing the media every 2-3 days. Initially, a significant amount of cell death is expected.
-
Dose Escalation: Once the cells recover and begin to proliferate steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x the previous concentration).
-
Establishment of Resistance: Continue this process of dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50). This process can take 6-12 months.
-
Confirmation of Resistance: Once a resistant population is established, confirm the resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot for Signaling Pathway Activation
-
Cell Lysis: Lyse parental and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. ESR1 Mutations in Hormone Receptor… | College of American Pathologists [cap.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy of SERD/SERM Hybrid-CDK4/6 inhibitor combinations in models of endocrine therapy resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hyperactivation of MAPK Induces Tamoxifen Resistance in SPRED2-Deficient ERα-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. mdpi.com [mdpi.com]
- 14. MAPK signaling mediates tamoxifen resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acolbifene Hydrochloride In Vitro Activity and the Influence of Serum Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acolbifene Hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a specific focus on the impact of serum proteins on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a fourth-generation selective estrogen receptor modulator (SERM).[1] In vitro, its primary mechanism of action is the competitive antagonism of estrogen receptors (ERα and ERβ).[2] By binding to these receptors, it blocks the transcriptional activity induced by estradiol, thereby inhibiting the proliferation of estrogen-dependent cancer cells, such as MCF-7, T-47D, and ZR-75-1.[3]
Q2: I'm observing a significantly lower potency (higher IC50) of this compound in my cell-based assays compared to biochemical assays. What could be the cause?
A2: This is a common observation and is most likely due to the presence of serum proteins in your cell culture medium.[4] this compound, like many lipophilic molecules, is expected to bind to serum proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). According to the "free drug hypothesis," only the unbound fraction of the drug is available to cross cell membranes and interact with its intracellular target.[4] The presence of serum proteins sequesters a portion of the this compound, reducing its free concentration and thus its apparent potency in cell-based assays.[4]
Q3: How can I quantify the impact of serum protein binding on my experimental results?
A3: The effect of serum protein binding can be quantified using an "IC50 shift" assay.[5][6] This involves determining the IC50 value of this compound in the absence and presence of varying concentrations of serum or purified serum proteins (e.g., HSA or AAG). A rightward shift in the IC50 value with increasing protein concentration indicates binding and allows for the calculation of the drug's binding affinity to the serum proteins.[6]
Q4: What is the typical percentage of this compound that binds to plasma proteins?
A4: While specific quantitative data for the binding of this compound to individual human serum proteins (HSA and AAG) were not found in the performed search, it is anticipated to be high based on its chemical properties and the behavior of similar SERMs. For instance, other SERMs like tamoxifen (B1202) are known to be over 99% bound to plasma proteins, primarily albumin.[7][8] Raloxifene (B1678788) also exhibits high plasma protein binding of over 95%.[3]
Q5: Can I use animal serum (e.g., Fetal Bovine Serum) in my assays, and how will it compare to human serum?
A5: Yes, Fetal Bovine Serum (FBS) is commonly used in cell culture. However, it's important to be aware that the composition and concentration of proteins in FBS can differ from human serum, potentially leading to variations in the extent of drug binding. For more clinically translatable results, using human serum or purified human serum proteins is recommended.
Q6: My results from the IC50 shift assay are inconsistent. What are the common pitfalls?
A6: Inconsistent results in IC50 shift assays can arise from several factors:
-
Protein Quality and Concentration: Ensure you are using high-quality, fatty acid-free serum albumin and that the protein concentration is accurately determined and consistent between experiments.
-
Equilibration Time: It is crucial to allow sufficient time for the drug and serum protein to reach binding equilibrium before adding them to the assay system. A pre-incubation of at least 30 minutes is generally recommended.[9]
-
Non-specific Binding: The compound may bind to the plastic of the assay plates. Using low-binding plates can mitigate this issue.
-
Solvent Effects: Ensure the final concentration of solvents like DMSO is low and consistent across all wells, as it can interfere with protein binding and the assay readout.
Troubleshooting Guides
Issue 1: this compound shows no activity in cell-based proliferation assays.
| Possible Cause | Troubleshooting Step |
| High Serum Protein Binding | Reduce the serum concentration in your culture medium (e.g., from 10% to 2.5% or 1% FBS) or use serum-free medium for a short duration during the treatment period. Be aware that prolonged serum starvation can affect cell health. |
| Incorrect Cell Line | Confirm that you are using an estrogen receptor-positive (ER+) cell line (e.g., MCF-7, T-47D). Acolbifene's primary mechanism is ER antagonism, so it will not be effective in ER-negative cells. |
| Compound Degradation | Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Assay Sensitivity | Your cell proliferation assay (e.g., MTT, MTS) may not be sensitive enough to detect subtle changes. Consider using a more direct measure of cell number, such as cell counting or a DNA-based proliferation assay. |
Issue 2: High variability between replicate wells in the presence of serum.
| Possible Cause | Troubleshooting Step |
| Incomplete Mixing | Ensure thorough mixing of this compound with the serum-containing medium before adding to the cells. Protein binding is a rapid process, and inconsistent initial mixing can lead to variability. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions in viscous, protein-containing solutions. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers at the start of the experiment will lead to variable results. |
| Edge Effects | "Edge effects" in multi-well plates can cause variability. To mitigate this, avoid using the outer wells of the plate or fill them with a buffer or medium without cells. |
Data Presentation
Table 1: In Vitro Activity of this compound against ER-Positive Breast Cancer Cell Lines.
| Parameter | ERα | ERβ |
| IC50 (Estradiol-induced transcriptional activity) | 2 nM | 0.4 nM |
Table 2: Representative Plasma Protein Binding Data for Structurally Similar SERMs.
Disclaimer: The following data is for structurally similar SERMs and is provided for illustrative purposes to demonstrate the expected high protein binding. Specific data for this compound was not available in the search results.
| Compound | Protein | Binding Affinity (Ka, M⁻¹) | Percent Bound |
| Raloxifene | Human Plasma Proteins | Not specified | >95%[3] |
| Tamoxifen | Human Serum Albumin | High | >99%[7][8] |
| Tamoxifen | Alpha-1-Acid Glycoprotein | Low[7][8] | - |
Table 3: Hypothetical Example of an IC50 Shift Assay for this compound.
This table illustrates the expected trend in an IC50 shift assay. The values are hypothetical and for educational purposes.
| Concentration of Human Serum Albumin (HSA) | Apparent IC50 of Acolbifene HCl (nM) | Fold Shift in IC50 |
| 0% | 5 | 1.0 |
| 1% | 25 | 5.0 |
| 4% (Physiological Concentration) | 100 | 20.0 |
Experimental Protocols
1. Protocol for IC50 Shift Assay to Determine the Impact of Serum Protein Binding
This protocol provides a framework for assessing the effect of a serum protein, such as Human Serum Albumin (HSA), on the in vitro potency of this compound.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fatty acid-free Human Serum Albumin (HSA)
-
Appropriate assay buffer for your specific experiment (e.g., cell culture medium)
-
ER-positive breast cancer cells (e.g., MCF-7)
-
96-well cell culture plates (low-binding plates recommended)
-
Cell proliferation assay reagent (e.g., MTS, CellTiter-Glo®)
-
-
Procedure:
-
Cell Seeding: Seed ER-positive cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Protein Solutions: Prepare a series of HSA solutions in your assay buffer at different concentrations (e.g., 0%, 1%, 2%, 4% w/v).
-
Preparation of Compound Dilutions: Prepare serial dilutions of this compound in each of the HSA solutions.
-
Pre-incubation: Incubate the Acolbifene-HSA solutions for at least 30 minutes at 37°C to allow for binding equilibrium to be reached.[9]
-
Cell Treatment: Remove the overnight culture medium from the cells and add the Acolbifene-HSA solutions. Include appropriate controls (vehicle with each HSA concentration).
-
Incubation: Incubate the cells for a period sufficient to observe an effect on proliferation (e.g., 72 hours).
-
Assay Readout: Perform a cell viability/proliferation assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control for each HSA concentration.
-
Plot the normalized response against the logarithm of the this compound concentration for each HSA concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each condition.
-
Calculate the fold shift in IC50 by dividing the IC50 value in the presence of HSA by the IC50 value in the absence of HSA.
-
-
2. Protocol for Equilibrium Dialysis to Determine Fraction Unbound (fu)
Equilibrium dialysis is a standard method for determining the fraction of a drug that is not bound to plasma proteins.
-
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (with a molecular weight cut-off that retains proteins but allows the drug to pass, e.g., 8-12 kDa)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
-
-
Procedure:
-
Prepare Dialysis Unit: Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Spike Plasma: Add this compound to the human plasma to achieve the desired final concentration.
-
Load Dialysis Unit: Add the spiked plasma to one chamber of the dialysis cell and an equal volume of PBS to the other chamber.
-
Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, this may need to be optimized).
-
Sample Collection: At the end of the incubation, carefully collect samples from both the plasma and the buffer chambers.
-
Sample Analysis: Determine the concentration of this compound in both the plasma and buffer samples using a validated analytical method like LC-MS/MS.
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
-
Visualizations
References
- 1. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of human serum alpha1-acid glycoprotein and albumin binding of various marketed and preclinical kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human serum albumin-based nanoparticles alter raloxifene administration and improve bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the interaction between alpha-1-acid glycoprotein and tamoxifen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Characterization of Drug Binding with Alpha1-Acid Glycoprotein in Clinical Samples using Ultrafast Affinity Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the purity and identity of a new batch of Acolbifene Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity and identity of a new batch of Acolbifene Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for validating the purity and identity of this compound?
A1: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity and quantifying impurities.[1] For identity confirmation, Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure are essential.[2] Elemental Analysis should also be performed to ensure the correct elemental composition.
Q2: What is the expected molecular weight of this compound?
A2: The molecular formula for this compound is C₂₉H₃₂ClNO₄, corresponding to a molecular weight of approximately 494.02 g/mol .[3][4]
Q3: What are the acceptable limits for impurities in a new batch of this compound?
A3: Impurity thresholds are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7][8][9] Specific limits for known and unknown impurities should be established based on the dosage form and route of administration. Generally, any single unknown impurity should not exceed 0.10%.
Q4: How should I prepare this compound for analysis?
A4: this compound is soluble in solvents like DMSO and methanol.[4] For HPLC analysis, it is recommended to dissolve the sample in the mobile phase to avoid peak distortion. For NMR, deuterated solvents such as DMSO-d₆ or Methanol-d₄ are suitable.
Purity and Identity Validation Workflow
Caption: Workflow for validating a new batch of this compound.
Experimental Protocols and Data Presentation
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology:
A reverse-phase HPLC method is employed to determine the purity of this compound and to quantify any related substances.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of 0.5 mg/mL.
Data Presentation:
| Parameter | Batch A (Expected) | Batch B (Out of Specification) | Acceptance Criteria |
| Appearance | White to off-white powder | Yellowish powder | White to off-white powder |
| Acolbifene HCl Purity (%) | 99.8% | 98.5% | ≥ 99.5% |
| Known Impurity 1 (%) | 0.05% | 0.25% | ≤ 0.15% |
| Unknown Impurity (%) | 0.08% | 0.50% | ≤ 0.10% |
| Total Impurities (%) | 0.13% | 0.75% | ≤ 0.50% |
Mass Spectrometry (MS) for Identity Confirmation
Methodology:
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole
-
Scan Range: m/z 100-1000
-
Sample Preparation: Infuse a dilute solution (approximately 10 µg/mL in methanol) directly into the mass spectrometer.
Data Presentation:
| Parameter | Expected Result | Observed Result (Batch A) |
| Molecular Formula | C₂₉H₃₂ClNO₄ | Consistent |
| Molecular Weight | 494.02 g/mol | Consistent |
| [M+H]⁺ Ion | m/z 458.23 | m/z 458.25 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Methodology:
¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire with proton decoupling.
Data Presentation:
| Technique | Expected Chemical Shifts (ppm) | Observed Chemical Shifts (Batch A) |
| ¹H NMR | Characteristic peaks for aromatic, aliphatic, and piperidine (B6355638) protons. | Spectrum consistent with the reference structure. |
| ¹³C NMR | Characteristic peaks for all 29 carbon atoms. | Spectrum consistent with the reference structure. |
Elemental Analysis for Elemental Composition
Methodology:
Combustion analysis is performed to determine the percentage of Carbon, Hydrogen, and Nitrogen.
-
Instrument: CHN Elemental Analyzer
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
Data Presentation:
| Element | Theoretical % | Observed % (Batch A) | Acceptance Criteria (±0.4%) |
| Carbon (C) | 70.48% | 70.35% | 70.08% - 70.88% |
| Hydrogen (H) | 6.53% | 6.49% | 6.13% - 6.93% |
| Nitrogen (N) | 2.83% | 2.80% | 2.43% - 3.23% |
Troubleshooting Guides
HPLC Troubleshooting
References
- 1. US20110263853A1 - Hplc method for the analysis of bosetan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C29H32ClNO4 | CID 155436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative In Vivo Analysis of Acolbifene Hydrochloride and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the efficacy of Acolbifene Hydrochloride and Tamoxifen (B1202), two selective estrogen receptor modulators (SERMs). The following sections detail their comparative performance in preclinical models, focusing on anti-tumor activity, and effects on uterine tissue and bone mineral density. This document is intended to support research and development efforts in the field of oncology and hormonal therapies.
Executive Summary
This compound (also known as EM-652) is a fourth-generation SERM designed to have a "pure" antiestrogenic effect in breast and uterine tissues, while maintaining estrogenic benefits in other tissues like bone.[1][2] Tamoxifen, a first-generation SERM, is a widely used and effective treatment for estrogen receptor-positive (ER+) breast cancer, but its partial agonist activity in the uterus is a known concern.[2] Preclinical in vivo data suggest that Acolbifene may offer a superior efficacy and safety profile compared to Tamoxifen, particularly in its potent anti-tumor effects and lack of uterotrophic stimulation.
Comparative Efficacy: Anti-Tumor Activity
In vivo studies utilizing human breast cancer xenograft models in immunocompromised mice have demonstrated the potent anti-tumor activity of Acolbifene. A key head-to-head comparison in ovariectomized nude mice bearing ZR-75-1 human breast tumors revealed the superior efficacy of Acolbifene over Tamoxifen.
Table 1: Comparison of Anti-Tumor Efficacy in ZR-75-1 Breast Cancer Xenograft Model
| Treatment Group (50 µ g/day , p.o.) | Tumor Progression (Estrone-Stimulated) | Tumor Progression (Non-Estrone-Stimulated) |
| Acolbifene (EM-652) | 7% | 4% |
| Tamoxifen | >60% | 60% |
Data extracted from a 23-week in vivo study. Tumor progression indicates an increase in tumor size from the initial measurement.
These findings highlight Acolbifene's potent inhibitory effect on the growth of ER+ breast tumors, significantly outperforming Tamoxifen in both the presence and absence of estrogenic stimulation.
Comparative Effects on Uterine Tissue
A significant differentiator between Acolbifene and Tamoxifen is their effect on uterine tissue. Tamoxifen's partial estrogen agonist activity can lead to endometrial proliferation. In contrast, Acolbifene was developed to be a pure antagonist in the uterus.
Table 2: Comparative Effects on Uterine Epithelial Cell Thickness in Ovariectomized Nude Mice
| Treatment Group | Agonistic Effect (Endometrial Epithelial Cell Thickness) |
| Acolbifene (EM-652) | No significant agonistic effect observed. |
| Tamoxifen | Demonstrates agonistic effects, leading to increased endometrial epithelial cell thickness. |
Observations from preclinical in vivo studies.
The lack of a stimulatory effect on the endometrium positions Acolbifene as a potentially safer alternative to Tamoxifen, mitigating the risk of uterine hyperplasia and cancer.
Comparative Effects on Bone Mineral Density
Both Acolbifene and Tamoxifen have been investigated for their effects on bone health, a critical consideration for long-term hormonal therapies, particularly in postmenopausal models.
Table 3: Comparative Effects on Bone Mineral Density (BMD) in Ovariectomized Rodent Models
| Compound | Animal Model | Key Findings on BMD |
| Acolbifene (EM-652) | Ovariectomized Rats | Prevents bone loss.[3] |
| Tamoxifen | Ovariectomized Rats | Prevents ovariectomy-induced bone loss.[4][5] |
Note: The data for Acolbifene and Tamoxifen on bone mineral density are derived from separate in vivo studies and are not from a direct head-to-head comparison in the same experiment.
While direct comparative studies are limited, existing data suggest that both compounds exhibit bone-protective effects in estrogen-deficient rodent models, a desirable characteristic for a SERM.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Acolbifene's antagonist signaling pathway.
Caption: Tamoxifen's tissue-specific signaling pathways.
Caption: In vivo experimental workflow.
Experimental Protocols
Human Breast Cancer Xenograft Model (ZR-75-1)
This protocol outlines the methodology for assessing the in vivo efficacy of Acolbifene and Tamoxifen on the growth of ZR-75-1 human breast cancer cells in an animal model.
1. Animal Model and Cell Line:
-
Animal: Ovariectomized female athymic nude mice (BALB/c nu/nu), aged 5-6 weeks.[6][7]
-
Cell Line: ZR-75-1 human breast ductal carcinoma cells, which are ER-positive.[6][8]
2. Cell Culture and Implantation:
-
ZR-75-1 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Cells are harvested during the logarithmic growth phase.
-
A suspension of 1-5 x 10^6 viable cells in a suitable medium (e.g., with Matrigel) is injected subcutaneously into the flank or mammary fat pad of each mouse.[6][8]
3. Tumor Establishment and Treatment Initiation:
-
Tumor growth is monitored by palpation and caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[7][8]
-
Treatments (this compound, Tamoxifen, or vehicle control) are administered orally (p.o.) daily at the specified dosages.
4. Monitoring and Endpoint:
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Animal body weight and general health are monitored throughout the study.
-
The study continues for a predefined period (e.g., 23 weeks), or until tumors in the control group reach a specified size.
-
At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Uterotrophic Assay in Ovariectomized Rats
This protocol is designed to evaluate the estrogenic (agonistic) or anti-estrogenic (antagonistic) effects of compounds on the uterus of ovariectomized rats.
1. Animal Model:
-
Adult female Sprague-Dawley or Wistar rats are ovariectomized and allowed to recover for a period (e.g., 7-14 days) to ensure the decline of endogenous estrogens.[9]
2. Treatment Administration:
-
Animals are randomized into treatment groups.
-
Test compounds (Acolbifene, Tamoxifen), a positive control (e.g., estradiol), and a vehicle control are administered daily for a short duration (e.g., 3-7 days) via oral gavage or subcutaneous injection.[9]
3. Endpoint and Analysis:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
The uteri are carefully excised, trimmed of fat and connective tissue, and weighed (wet weight).
-
The uterine horns may be blotted to remove luminal fluid before weighing (blotted weight).
-
Uterine tissues can be fixed for histological examination to assess parameters such as luminal epithelial cell height, stromal thickness, and cell proliferation markers (e.g., Ki-67).[9]
Conclusion
The in vivo evidence presented in this guide suggests that this compound holds significant promise as a next-generation SERM. Its superior anti-tumor efficacy in a head-to-head comparison with Tamoxifen in a preclinical breast cancer model, coupled with its neutral effect on uterine tissue, indicates a potentially improved therapeutic window. While both agents demonstrate bone-protective properties, further direct comparative studies are warranted to fully elucidate their relative effects on bone metabolism. The information and protocols provided herein are intended to serve as a valuable resource for researchers and clinicians involved in the development of advanced hormonal therapies for breast cancer.
References
- 1. Facebook [cancer.gov]
- 2. EM-652 (SCH 57068), a third generation SERM acting as pure antiestrogen in the mammary gland and endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of tamoxifen on bone mineral density and blood lipids in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of droloxifene, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZR-75-1 breast cancer models to study the utility of 18F-FES by PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. ZR-75-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Effects of SERM (selective estrogen receptor modulator) treatment on growth and proliferation in the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acolbifene Hydrochloride and Raloxifene for Osteoporosis Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acolbifene Hydrochloride and Raloxifene, two selective estrogen receptor modulators (SERMs), for the prevention of osteoporosis. While both compounds interact with estrogen receptors, their clinical development and available data for osteoporosis differ significantly. This document summarizes the current evidence, presents quantitative data in structured tables, details experimental protocols for key studies, and provides visualizations of relevant biological pathways and experimental workflows.
Executive Summary
Raloxifene is an established therapeutic agent with extensive clinical data demonstrating its efficacy in increasing bone mineral density (BMD) and reducing the risk of vertebral fractures in postmenopausal women with osteoporosis. In contrast, this compound has been investigated primarily for breast cancer prevention. Preclinical studies in animal models of postmenopausal osteoporosis suggest potential bone-protective effects for Acolbifene. However, the limited clinical data available, derived from a study in premenopausal women focused on breast cancer, indicated a slight, clinically insignificant decrease in lumbar spine BMD. To date, no head-to-head clinical trials have directly compared the efficacy and safety of Acolbifene and Raloxifene for osteoporosis prevention.
Mechanism of Action: Selective Estrogen Receptor Modulation
Both Acolbifene and Raloxifene are SERMs, exhibiting tissue-selective estrogen agonist and antagonist activities. In bone, they act as estrogen agonists, mimicking the bone-protective effects of endogenous estrogen. This leads to a decrease in bone resorption by inhibiting the activity of osteoclasts, the cells responsible for bone breakdown. The net result is a preservation or increase in bone mineral density.
Figure 1: Simplified signaling pathway of SERMs in bone cells.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (preclinical) and Raloxifene (clinical) on key osteoporosis-related endpoints. It is crucial to note that the data for Acolbifene is from an animal model of postmenopausal osteoporosis, while the Raloxifene data is from large-scale clinical trials in postmenopausal women.
Table 1: Effect on Bone Mineral Density (BMD)
| Drug | Study Population | Skeletal Site | Dosage | Duration | % Change in BMD vs. Control/Placebo |
| Acolbifene HCl | Ovariectomized Rats | Lumbar Vertebrae | Not Specified | 12 weeks | Significantly Higher |
| Femur | Significantly Higher | ||||
| Raloxifene | Postmenopausal Women with Osteoporosis (MORE Trial)[1][2] | Lumbar Spine | 60 mg/day | 36 months | +2.6% |
| 120 mg/day | 36 months | +2.7% | |||
| Femoral Neck | 60 mg/day | 36 months | +2.1% | ||
| 120 mg/day | 36 months | +2.4% |
Table 2: Effect on Bone Turnover Markers
| Drug | Study Population | Marker | Dosage | Duration | % Change vs. Control/Placebo |
| Acolbifene HCl | Ovariectomized Rats | Serum Pyridinoline (B42742) | Not Specified | 12 weeks | Significant Reduction |
| Serum Osteocalcin (B1147995) | Significant Reduction | ||||
| Raloxifene | Postmenopausal Women with Osteoporosis | Serum Osteocalcin | 60 mg/day | 1 year | -20.7%[3] |
| 120 mg/day | 1 year | -17.0%[3] | |||
| Urinary C-telopeptide | 60 mg/day | 1 year | -24.9%[3] | ||
| 120 mg/day | 1 year | -30.8%[3] |
Table 3: Effect on Fracture Incidence (Clinical Data)
| Drug | Study Population | Fracture Type | Dosage | Duration | Relative Risk Reduction vs. Placebo |
| Acolbifene HCl | N/A | N/A | N/A | N/A | No clinical data available |
| Raloxifene | Postmenopausal Women with Osteoporosis (MORE Trial)[1][4] | New Vertebral Fractures | 60 mg/day | 36 months | 30% |
| 120 mg/day | 36 months | 50% | |||
| Non-vertebral Fractures | 60 or 120 mg/day | 36 months | No significant reduction[1] |
Experimental Protocols
Preclinical Study of this compound (SCH 57068)
A key preclinical study evaluated the effect of Acolbifene (then referred to as SCH 57068) on bone in an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.
-
Animal Model: Adult female Sprague-Dawley rats were used. Ovariectomy was performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group served as the control.
-
Drug Administration: Following a recovery period, OVX rats were treated with SCH 57068 or a vehicle control for 12 weeks. The exact dosage and administration route were not specified in the available abstract.
-
Bone Parameter Assessment:
-
Bone Mineral Density (BMD): Lumbar vertebral and femoral BMD were measured, likely using dual-energy X-ray absorptiometry (DXA) adapted for small animals.
-
Bone Turnover Markers: Serum levels of pyridinoline (a marker of bone resorption) and osteocalcin (a marker of bone formation) were quantified using immunoassays.
-
Mechanical Strength: The mechanical strength of the bones was assessed, likely through biomechanical testing such as a three-point bending test on the femur.
-
Figure 2: Experimental workflow for the preclinical evaluation of Acolbifene.
Clinical Trial of Raloxifene (MORE Trial)
The Multiple Outcomes of Raloxifene Evaluation (MORE) trial was a pivotal, multicenter, randomized, double-blind, placebo-controlled study that established the efficacy of Raloxifene in postmenopausal women with osteoporosis.[1][2]
-
Patient Population: The study enrolled 7,705 postmenopausal women (aged 31 to 80 years) with osteoporosis, defined by low BMD (T-score ≤ -2.5) or the presence of existing vertebral fractures.[1][2]
-
Treatment Regimen: Participants were randomly assigned to receive daily oral doses of Raloxifene (60 mg or 120 mg) or a placebo for 36 months. All participants also received daily calcium (500 mg) and vitamin D (400-600 IU) supplementation.[1][2]
-
Efficacy Endpoints:
-
New Vertebral Fractures: The primary endpoint was the incidence of new vertebral fractures, assessed by spinal radiographs at baseline, 24, and 36 months.[1]
-
Bone Mineral Density (BMD): BMD of the lumbar spine and femoral neck was measured annually using dual-energy X-ray absorptiometry (DXA).[1]
-
Bone Turnover Markers: Serum and urine samples were collected at various time points to measure markers of bone formation (e.g., osteocalcin) and resorption (e.g., C-telopeptide).[3]
-
Figure 3: Experimental workflow for the Raloxifene MORE clinical trial.
Discussion and Conclusion
The available evidence strongly supports the use of Raloxifene for the prevention of vertebral fractures in postmenopausal women with osteoporosis.[1][4] Its efficacy in increasing BMD at the spine and hip, and in reducing bone turnover markers, is well-documented through large-scale, long-term clinical trials.[1][2][3]
For this compound, the data regarding its potential for osteoporosis prevention is still in the preclinical stage. While studies in ovariectomized rats are promising, showing positive effects on BMD and bone turnover, these findings need to be confirmed in human clinical trials.[1] The observation of a slight decrease in lumbar spine BMD in a clinical trial of premenopausal women for breast cancer prevention raises questions about its skeletal effects in different populations and warrants further investigation.[5][6]
References
- 1. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 2. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of established postmenopausal osteoporosis with raloxifene: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acolbifene Hydrochloride with Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Acolbifene Hydrochloride, a fourth-generation Selective Estrogen Receptor Modulator (SERM), with other prominent SERMs, primarily Tamoxifen (B1202) and Raloxifene (B1678788). The information is curated to assist researchers and drug development professionals in evaluating the comparative performance and mechanisms of action of these compounds.
Overview of SERMs and this compound
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to be tailored for various therapeutic applications, including the treatment and prevention of breast cancer, osteoporosis, and menopausal symptoms.
This compound (EM-652) is a novel benzopyran derivative SERM characterized by its potent and pure antagonist effects in breast and uterine tissues, coupled with estrogenic (agonist) effects on bone and lipid metabolism.[1][2] This profile suggests a potentially improved safety and efficacy profile compared to earlier-generation SERMs.
Comparative Efficacy and Potency
Estrogen Receptor Binding Affinity
| Compound | Estrogen Receptor α (ERα) Affinity | Estrogen Receptor β (ERβ) Affinity | Reference |
| Acolbifene (EM-652) | High | High | [3] |
| 4-hydroxytamoxifen | High | High | [3] |
| Raloxifene | High | High | [3] |
Note: This table reflects qualitative comparisons based on available literature. Direct quantitative comparison of Ki values from a single study is not available.
Antiproliferative Activity in Breast Cancer Cells
Acolbifene has been shown to be a potent inhibitor of estradiol-stimulated proliferation in human breast cancer cell lines.[2] In a study comparing the effects of various SERMs on the expression of estradiol-modulated genes in the mouse mammary gland, Acolbifene demonstrated a superior reversal of the estradiol (B170435) effect (94%) compared to Fulvestrant (63%), Tamoxifen (45%), and Raloxifene (90%).[4]
| Compound | Cell Line | IC50 Value | Reference |
| 4-hydroxytamoxifen | MCF-7 | 10.045 µM | [5] |
| Acolbifene | MCF-7 | Data not available | |
| Raloxifene | MCF-7 | Data not available |
Note: IC50 values are highly dependent on experimental conditions. The provided value for Tamoxifen is from a specific study and may not be directly comparable to unpublished data for other SERMs.
A clinical study in premenopausal women at high risk for breast cancer showed that Acolbifene (20 mg daily for 6-8 months) significantly reduced the proliferation marker Ki-67 in benign breast tissue from a median of 4.6% to 1.4%.[2] A separate study comparing Tamoxifen and Raloxifene in premenopausal women found no statistically significant difference in their ability to reduce Ki-67 expression in normal breast epithelium.[6]
Tissue-Selective Effects: A Comparative Analysis
The defining characteristic of SERMs is their differential activity in various estrogen-target tissues. This section compares the effects of Acolbifene, Tamoxifen, and Raloxifene on the uterus, bone, and lipid metabolism.
Uterine Tissue
A significant advantage of Acolbifene is its pure antagonist effect on the uterus, which contrasts with the partial agonist activity of Tamoxifen that is associated with an increased risk of endometrial hyperplasia and cancer.[2][7] Raloxifene also exhibits an antagonistic effect on the uterus.[7]
| SERM | Effect on Uterine Endometrium | Reference |
| Acolbifene | Antagonist (no stimulation) | [2] |
| Tamoxifen | Partial Agonist (stimulatory) | [7] |
| Raloxifene | Antagonist (no stimulation) | [7] |
Bone Metabolism
SERMs are valued for their estrogen-like, bone-protective effects. In ovariectomized (OVX) rat models, a common preclinical model for postmenopausal osteoporosis, both Raloxifene and Tamoxifen have been shown to prevent bone loss.[8][9] A clinical study of Acolbifene in premenopausal women reported a clinically insignificant decrease in lumbar spine bone density.[2] Raloxifene has been shown to preserve bone strength and bone mass in ovariectomized rats.[9]
| SERM | Effect on Bone Mineral Density (BMD) in OVX Rats | Reference |
| Acolbifene | Protective (qualitative) | [2] |
| Tamoxifen | Protective | [8][10] |
| Raloxifene | Protective | [8][9] |
Note: Data is derived from different studies and direct quantitative comparison is not possible.
Lipid Profile
Acolbifene has demonstrated beneficial estrogen-like effects on lipid metabolism. In studies using ovariectomized rats, Acolbifene, Tamoxifen, and Raloxifene have all been shown to lower serum cholesterol levels.[8][10] Tamoxifen and Raloxifene have been reported to decrease serum HDL-cholesterol levels in mice.[11]
| SERM | Effect on Total Serum Cholesterol in OVX Rats | Reference |
| Acolbifene | Lowering | [12] |
| Tamoxifen | Lowering | [8][10] |
| Raloxifene | Lowering | [8][13] |
Signaling Pathways and Mechanism of Action
The tissue-selective effects of SERMs are determined by the specific conformational changes they induce in the estrogen receptor upon binding. These different conformations lead to the recruitment of distinct sets of co-activator and co-repressor proteins, which in turn modulate the transcription of target genes in a tissue-specific manner.
Acolbifene is reported to inhibit both the AF-1 and AF-2 functions of both ERα and ERβ, whereas the inhibitory action of tamoxifen is limited to AF-2.[2] This may contribute to Acolbifene's pure antagonist effect in the uterus, as it blocks the co-activator SRC-1, which is highly expressed in uterine tissue but not in the breast.[2]
Caption: SERM Mechanism of Action.
Experimental Protocols
In Vitro Cell Proliferation Assay (MCF-7)
This assay is used to determine the antiproliferative effects of SERMs on estrogen-receptor-positive breast cancer cells.
-
Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), insulin, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Hormone Deprivation: Prior to the experiment, cells are cultured in a phenol (B47542) red-free medium with charcoal-stripped FBS for several days to eliminate exogenous estrogens.[14]
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the SERM (e.g., Acolbifene, Tamoxifen, Raloxifene) in the presence of a fixed concentration of 17β-estradiol to assess antagonistic activity.
-
Proliferation Assessment: After a set incubation period (e.g., 4-6 days), cell proliferation is measured using methods such as the MTT assay, which quantifies viable cells based on mitochondrial activity.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: In Vitro Cell Proliferation Workflow.
In Vivo Ovariectomized (OVX) Rat Model
This model is widely used to evaluate the effects of SERMs on bone and lipid metabolism in a state of estrogen deficiency, mimicking postmenopause.
-
Animal Model: Adult female Sprague-Dawley rats undergo bilateral ovariectomy to induce estrogen deficiency. A sham-operated group serves as a control.[9]
-
Treatment: Following a recovery period, rats are treated daily with the SERM (e.g., Acolbifene, Tamoxifen, Raloxifene) or vehicle via oral gavage for a specified duration (e.g., 4-12 weeks).[9][15]
-
Bone Mineral Density (BMD) Assessment: At the end of the treatment period, BMD of the femur and lumbar vertebrae is measured using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (micro-CT).[9][16]
-
Lipid Profile Analysis: Blood samples are collected to measure serum levels of total cholesterol, HDL, LDL, and triglycerides using standard biochemical assays.[8][17]
-
Uterine Wet Weight: The uterus is excised and weighed to assess the estrogenic/anti-estrogenic effect on this tissue.[7]
-
Data Analysis: The data from the treated groups are compared to the OVX control and sham-operated groups to determine the efficacy of the SERM in preventing bone loss and modulating lipid levels.
Caption: Ovariectomized Rat Model Workflow.
Conclusion
This compound emerges as a promising fourth-generation SERM with a distinct pharmacological profile. Its potent and pure antagonist activity in breast and uterine tissues, combined with agonist effects on bone and lipid metabolism, positions it as a potentially superior alternative to older SERMs like Tamoxifen, particularly concerning endometrial safety. While further direct, head-to-head clinical trials are needed for definitive quantitative comparisons, the available preclinical and early clinical data suggest that Acolbifene holds significant potential for the prevention and treatment of estrogen-receptor-positive breast cancer and other estrogen-related conditions. Researchers are encouraged to consider these comparative data in the design of future studies and drug development programs in the field of endocrine therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Tamoxifen and Raloxifene on the Proliferative Activity of the Breast Epithelium in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of SERM (selective estrogen receptor modulator) treatment on growth and proliferation in the rat uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-dependent changes in biochemical bone markers and serum cholesterol in ovariectomized rats: effects of raloxifene HCl, tamoxifen, estrogen, and alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raloxifene preserves bone strength and bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of droloxifene, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Characterization of the ovariectomized rat model for the evaluation of estrogen effects on plasma cholesterol levels. | Semantic Scholar [semanticscholar.org]
- 13. scilit.com [scilit.com]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Raloxifene similarly affects the skeletal system of male and ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A SERM increasing the expression of the osteoblastogenesis and mineralization-related proteins and improving quality of bone tissue in an experimental model of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative evaluation of the serum biochemical and lipid profile changes in spayed male and female rats [j.skums.ac.ir]
A Comparative Analysis of the Side Effect Profiles of Acolbifene and Tamoxifen: A Guide for Researchers
Introduction
Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone in the hormonal treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer. These agents exhibit a dualistic nature, acting as either estrogen antagonists or agonists in a tissue-specific manner. Tamoxifen (B1202), a first-generation SERM, has been the standard of care for decades, significantly reducing breast cancer recurrence and mortality. However, its utility is often tempered by a side effect profile stemming from its estrogenic effects on certain tissues. Acolbifene, a fourth-generation SERM, has emerged as a promising alternative, designed to retain the therapeutic benefits of estrogen antagonism in breast tissue while minimizing the undesirable agonist effects elsewhere, particularly in the uterus. This guide provides a detailed comparative analysis of the side effect profiles of Acolbifene and Tamoxifen, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: The Basis for Divergent Side Effects
Both Tamoxifen and Acolbifene exert their effects by competitively binding to estrogen receptors. The conformational change induced by this binding dictates whether the SERM-receptor complex will activate or inhibit the transcription of estrogen-responsive genes.
-
Tamoxifen: Acts as an estrogen antagonist in breast tissue, effectively blocking the proliferative signals of estrogen that drive tumor growth. Conversely, it exhibits partial estrogen agonist activity in other tissues, including the endometrium, bone, and liver. This agonist effect in the uterus is the primary driver of its most serious gynecological side effects.
-
Acolbifene: Demonstrates a more "pure" antagonist profile in both breast and uterine tissues. It is believed to inhibit both the AF-1 (ligand-independent) and AF-2 (ligand-dependent) activation functions of the estrogen receptor, whereas Tamoxifen's inhibitory action is largely restricted to AF-2. This comprehensive antagonism in the endometrium is hypothesized to result in a superior uterine safety profile. In bone and lipid metabolism, Acolbifene appears to act as an estrogen agonist, suggesting it may retain some of the beneficial effects seen with Tamoxifen, such as lowering cholesterol.
Comparative Side Effect Profile
The clinically significant differences in the side effect profiles of Acolbifene and Tamoxifen are directly linked to their distinct mechanisms of action, particularly concerning the endometrium.
Gynecological Side Effects
-
Endometrial Health: This is the most critical point of divergence. Tamoxifen's estrogenic activity on the endometrium significantly increases the risk of endometrial polyps, endometrial hyperplasia, and endometrial cancer.[1][2][3][4][5] A large cohort study in premenopausal women found that tamoxifen use was associated with a 4.47 times higher incidence of endometrial cancer and a 6.55 times higher incidence of endometrial hyperplasia compared to controls.[2] Conversely, Acolbifene is designed as a pure antagonist in the uterus.[6][7] A clinical trial in premenopausal women showed that Acolbifene treatment did not cause any change in endometrial thickness as measured by sonography, suggesting a much lower risk of uterine pathologies.[8][9]
-
Ovarian Cysts: Both drugs can be associated with changes in ovarian function. Tamoxifen is known to potentially cause or increase the size of ovarian cysts.[10] Similarly, a study on Acolbifene noted an increase in ovarian cysts in premenopausal women.[8][9]
-
Vaginal Symptoms: Vaginal discharge is a common side effect of Tamoxifen.[11][12] Data on Acolbifene's effects on vaginal symptoms are less established but are being evaluated in ongoing trials.
Vasomotor Symptoms (Hot Flashes)
-
Hot flashes are the most frequently reported side effect of Tamoxifen, affecting up to 80% of women and sometimes leading to discontinuation of therapy.[13][14][15] The prevalence of hot flashes is highest with Tamoxifen (around 70%) compared to other hormonal therapies.
-
Acolbifene appears to have a more favorable profile in this regard. A pilot study in premenopausal women reported no significant increase in hot flashes, muscle cramps, arthralgias, or fatigue.[8][9] This suggests Acolbifene may be better tolerated by patients concerned about menopausal-like symptoms.
Thromboembolic Events
-
Tamoxifen is associated with an increased risk of serious blood clots, including deep vein thrombosis (DVT) and pulmonary embolism (PE).[13][16] The risk is highest within the first two years of treatment, with some studies showing a relative risk as high as 3.5 compared to non-users.[17] Other reports indicate the risk of VTE is more than doubled with Tamoxifen.
-
The risk profile for thromboembolic events with Acolbifene is not yet fully characterized due to the smaller scale of clinical trials. However, as a SERM, vigilance for this potential side effect is warranted until larger, long-term studies are completed.
Musculoskeletal Effects (Bone Health)
-
The effect of SERMs on bone mineral density (BMD) is complex and depends on menopausal status. In postmenopausal women, Tamoxifen's estrogenic effect on bone can help preserve BMD. However, in premenopausal women, Tamoxifen is associated with a significant loss of BMD, particularly in the lumbar spine.
-
Acolbifene has shown estrogen agonist effects on bone in preclinical models.[6][7] However, a clinical study in premenopausal women reported a clinically insignificant decrease in lumbar spine bone density.[8][9] This suggests its effect in this population may be similar to Tamoxifen and warrants further investigation.
Data Presentation: Comparative Summary of Key Side Effects
| Side Effect Category | Acolbifene | Tamoxifen |
| Endometrial Thickness | No significant change observed in premenopausal women.[8][9] | Increased endometrial thickness.[5] |
| Endometrial Hyperplasia/Cancer | Expected to be low due to uterine antagonist action.[6][7] | Significantly increased risk of endometrial polyps, hyperplasia, and cancer.[2][3] |
| Vasomotor Symptoms (Hot Flashes) | No significant increase reported in a pilot study.[8][9] | Very common; reported in up to 80% of patients.[15] |
| Thromboembolic Events (DVT/PE) | Risk not fully established in large-scale trials. | Increased risk, particularly in the first 2 years of therapy.[17] |
| Bone Mineral Density (Premenopausal) | Clinically insignificant decrease in lumbar spine noted.[8][9] | Associated with significant bone loss in the lumbar spine and hip. |
| Ovarian Cysts | Associated with an increase in premenopausal women.[8][9] | Associated with an increase in premenopausal women.[8][10] |
Experimental Protocols
Protocol for Assessing Uterine and Bone Safety of SERMs
The methodologies employed in clinical trials for Acolbifene provide a robust framework for evaluating the key safety endpoints of SERMs. A representative protocol, based on the study of Acolbifene in premenopausal women, is as follows:
-
Patient Cohort: Enrollment of premenopausal women at high risk for breast cancer.
-
Baseline Assessments:
-
Pelvic Sonography: Transvaginal ultrasound to measure endometrial thickness and to document the number and size of any existing ovarian cysts.
-
Dual-Energy X-ray Absorptiometry (DEXA): To establish baseline bone mineral density (BMD) of the lumbar spine and femur.
-
Symptom Diary: Validated questionnaires (e.g., MENQOL) to record the frequency and severity of baseline vasomotor and other menopausal symptoms.
-
-
Intervention: Administration of the study drug (e.g., 20 mg Acolbifene daily) for a defined period (e.g., 6-8 months).
-
Post-Intervention Assessments: Repetition of all baseline assessments (Pelvic Sonography, DEXA scan, Symptom Diary) at the end of the treatment period.
-
Analysis: Comparison of post-intervention measurements to baseline values to determine the statistical significance of any changes in endometrial thickness, BMD, ovarian cyst prevalence, and symptom severity.
For Tamoxifen, post-market surveillance and clinical practice guidelines emphasize the importance of counseling patients to report any abnormal vaginal bleeding immediately, which should then be investigated to rule out endometrial pathology.
Visualizations
Signaling Pathways
Caption: Differential effects of SERMs on gene transcription in various target tissues.
Experimental Workflow
Caption: A typical experimental workflow for a clinical trial comparing SERM side effects.
Conclusion
The available evidence suggests that Acolbifene may offer a superior safety profile compared to Tamoxifen, primarily concerning uterine health and vasomotor symptoms. Its potent antagonist activity in the endometrium mitigates the risk of hyperplasia and malignancy, which remains the most significant concern with long-term Tamoxifen therapy. Furthermore, the apparent lack of induced hot flashes could substantially improve patient adherence. However, questions regarding its long-term effects on bone density in premenopausal women and its thromboembolic risk profile require clarification in larger, Phase III trials. The ongoing head-to-head trial (NCT05941520) comparing Acolbifene to low-dose Tamoxifen will be crucial in providing definitive data to guide future clinical applications. For researchers and clinicians, Acolbifene represents a rationally designed SERM that holds the potential to improve the benefit-risk ratio of endocrine therapy for breast cancer prevention and treatment.
References
- 1. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Tamoxifen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. breastcancer.org [breastcancer.org]
- 5. komen.org [komen.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Estrogen Receptor Genotypes Influence Hot Flash Prevalence and Composite Score Before and After Tamoxifen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Tamoxifen | Breast Cancer Now | Breast Cancer Now [breastcancernow.org]
- 10. Tamoxifen treatment and risk of deep venous thrombosis and pulmonary embolism: a Danish population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thrombosis risk with tamoxifen highest during first two years of treatment – The Doctor's Channel [thedoctorschannel.com]
- 12. Tamoxifen and Venous Thromboembolism [medsafe.govt.nz]
- 13. gpnotebook.com [gpnotebook.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Effect of tamoxifen on bone mineral density measured by dual-energy x-ray absorptiometry in healthy premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
Acolbifene Hydrochloride: A New Generation SERM with a Potentially Improved Safety Profile
A comparative analysis of Acolbifene (B129721) Hydrochloride versus older Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen (B1202) and raloxifene (B1678788), suggests a favorable safety profile for the newer agent, particularly concerning endometrial effects. While direct head-to-head clinical trial data is still emerging, preclinical and early-phase clinical studies of acolbifene indicate a reduced risk of adverse events commonly associated with older SERMs.
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual action allows them to be used for a variety of indications, including the prevention and treatment of breast cancer and osteoporosis. However, first and second-generation SERMs, like tamoxifen and raloxifene, are associated with a range of side effects, prompting the development of newer agents with improved safety profiles. Acolbifene hydrochloride, a fourth-generation SERM, has been investigated for its potential to offer similar or enhanced efficacy with fewer adverse effects.
Comparative Safety Profile: A Focus on Key Adverse Events
The safety concerns with older SERMs primarily revolve around their effects on the endometrium, the risk of venous thromboembolism (VTE), and menopausal symptoms such as hot flashes.
Endometrial Hyperplasia and Cancer
One of the most significant concerns with tamoxifen is its estrogenic effect on the uterus, which can lead to endometrial hyperplasia and an increased risk of endometrial cancer.[1][2] Raloxifene, in contrast, has a more neutral effect on the endometrium.[3] Preclinical and clinical data suggest that acolbifene acts as a pure antiestrogen (B12405530) on the endometrium, which may translate to a lower risk of uterine pathologies.[4] A phase II clinical trial of acolbifene in premenopausal women at high risk for breast cancer found no change in endometrial thickness as measured by sonography.[5]
Venous Thromboembolism (VTE)
Both tamoxifen and raloxifene are associated with an increased risk of VTE, including deep vein thrombosis and pulmonary embolism.[6] The Study of Tamoxifen and Raloxifene (STAR) trial, a large head-to-head comparison, found that raloxifene had a 29% lower risk of VTE compared to tamoxifen.[7] While comprehensive data on the VTE risk associated with acolbifene from large-scale trials is not yet available, ongoing and future studies will be crucial in defining its thrombotic potential relative to older SERMs.
Vasomotor and Musculoskeletal Symptoms
Hot flashes are a common side effect of both tamoxifen and raloxifene.[8] The STAR trial reported that women taking tamoxifen experienced significantly more vasomotor symptoms, while those on raloxifene reported more musculoskeletal problems and dyspareunia. In a phase II study, acolbifene was associated with minimal subjective side effects, with no significant increase in hot flashes, muscle cramps, arthralgias, or fatigue.[5]
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events for tamoxifen and raloxifene based on data from the STAR trial. Data for acolbifene is limited and not directly comparable due to the absence of large-scale, head-to-head trials.
| Adverse Event | Tamoxifen (Rate per 1000 person-years) | Raloxifene (Rate per 1000 person-years) |
| Uterine Cancers | ||
| Endometrial Cancer | 4.3 | 4.4 |
| Venous Thromboembolic Events | ||
| Deep Vein Thrombosis | 87 of 9,726 women | 65 of 9,745 women |
| Pulmonary Embolism | 54 of 9,726 women | 35 of 9,745 women |
| Other Side Effects | Reported as more frequent | Reported as more frequent |
| Vasomotor Symptoms | ✓ | |
| Leg Cramps | ✓ | |
| Bladder Problems | ✓ | |
| Gynecologic Problems | ✓ | |
| Musculoskeletal Problems | ✓ | |
| Dyspareunia | ✓ | |
| Weight Gain | ✓ |
Data for Tamoxifen and Raloxifene are from the STAR trial.[7]
Experimental Protocols
Study of Tamoxifen and Raloxifene (STAR) P-2 Trial
The STAR trial was a randomized, double-blind, placebo-controlled trial involving 19,747 postmenopausal women at increased risk for breast cancer. Participants were assigned to receive either 20 mg/day of tamoxifen or 60 mg/day of raloxifene for 5 years. The primary endpoints were the incidence of invasive breast cancer and uterine cancer. Safety endpoints included the incidence of VTE, stroke, and other adverse events, which were systematically recorded and adjudicated.[7]
Acolbifene Phase II Trial (NCT00853996)
This was a single-arm, open-label phase II trial that enrolled 25 premenopausal women at high risk for breast cancer. Participants received 20 mg of acolbifene daily for 6 months. The primary endpoint was the change in Ki-67 expression in breast tissue. Safety assessments included monitoring of subjective side effects through questionnaires and objective measures such as transvaginal ultrasonography to assess endometrial thickness and DEXA scans for bone mineral density.[5][6]
Signaling Pathways and Mechanism of Action
SERMs exert their effects by binding to estrogen receptors (ERα and ERβ) and modulating the transcription of estrogen-responsive genes. The tissue-specific agonist or antagonist activity is determined by the conformational change induced in the ER upon ligand binding, which in turn affects the recruitment of co-activator and co-repressor proteins.
Tamoxifen's partial agonist activity in the endometrium is thought to be a key factor in its association with endometrial cancer.[3] It has been shown to modulate non-canonical TGF-β signaling. Raloxifene also interacts with the ER but produces a different conformational change, leading to a more antagonistic profile in the uterus.[9] Both tamoxifen and raloxifene can also act through ER-independent pathways, for example, by inhibiting glutamine uptake.[5]
The precise downstream signaling cascade of acolbifene is still under investigation. However, its classification as a "pure" antiestrogen in breast and uterine tissue suggests that it promotes a conformational change in the ER that favors the recruitment of co-repressors, leading to transcriptional repression of estrogen-dependent genes in these tissues. Preclinical studies have also suggested that acolbifene can be bioactivated to quinone methides, which could have implications for its biological activity and potential toxicity.[4]
Caption: Simplified signaling pathway of SERMs.
Conclusion
References
- 1. Estrogen receptor α-mediated signaling inhibits type I interferon response to promote breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meddatax.com [meddatax.com]
- 3. Acolbifene Versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer | Division of Cancer Prevention [prevention.cancer.gov]
- 4. Bioactivation of the selective estrogen receptor modulator acolbifene to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Acolbifene vs. Tamoxifen for Breast Cancer Prevention · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Acolbifene Hydrochloride: A Comparative Guide to its Therapeutic Potential in Breast Cancer Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acolbifene Hydrochloride's performance against other selective estrogen receptor modulators (SERMs) in the context of breast cancer prevention. The information is supported by experimental data from published findings, with detailed methodologies for key experiments to facilitate replication and further research.
Mechanism of Action
This compound is a fourth-generation selective estrogen receptor modulator (SERM) that exhibits a distinct tissue-specific profile of estrogen receptor (ER) agonist and antagonist activity.[1] In breast and uterine tissues, it acts as a pure antagonist, blocking the proliferative effects of estrogen.[1] Conversely, it demonstrates estrogenic (agonist) effects on bone, helping to preserve bone mineral density, and on lipid metabolism, contributing to lower cholesterol levels.[1] This tissue-selective action positions Acolbifene as a promising candidate for breast cancer chemoprevention with a potentially favorable side-effect profile compared to earlier-generation SERMs.
Comparative Efficacy: Acolbifene vs. Other SERMs
Clinical and preclinical studies have provided quantitative data on the efficacy of Acolbifene in modulating key biomarkers of breast cancer risk. This section compares these findings with data available for other prominent SERMs, primarily Tamoxifen and Raloxifene.
Modulation of Cell Proliferation (Ki-67)
The Ki-67 protein is a well-established marker of cellular proliferation. A reduction in Ki-67 expression in breast tissue is indicative of a decreased risk of breast cancer development.
| Drug | Dosage | Study Population | Baseline Ki-67 (Median) | Post-treatment Ki-67 (Median) | Percentage Reduction (Median) | Side Effects |
| This compound | 20 mg/day for 6-8 months | Premenopausal women at high risk | 4.6% | 1.4% | 69.6% | Minimal increase in hot flashes, muscle cramps, or fatigue. Clinically insignificant decrease in lumbar spine bone density and an increase in ovarian cysts. No change in endometrial thickness.[2][3] |
| Tamoxifen | 20 mg/day (standard dose) | High-risk premenopausal and postmenopausal women | Not consistently reported in prevention studies | Significant reduction | Up to 49% reduction in breast cancer risk | Increased risk of endometrial cancer, thromboembolic events, and cataracts.[4][5] |
| Raloxifene | 60 mg/day | Postmenopausal women with osteoporosis | Not consistently reported in prevention studies | Significant reduction | Approximately 40-54% reduction in breast cancer risk | Fewer harmful side effects than tamoxifen, particularly a lower risk of uterine cancer. Increased risk of thromboembolic events and hot flashes.[5][6] |
Regulation of Estrogen-Responsive Gene Expression
Acolbifene has been shown to significantly alter the expression of several estrogen-inducible genes that play a crucial role in the growth and development of breast cancer.
| Gene Target | This compound Effect | Tamoxifen Effect | Raloxifene Effect |
| pS2 (TFF1) | Significant decrease in expression.[7][8] | Decreased expression. | Decreased expression. |
| Estrogen Receptor α (ERα) | Significant decrease in expression.[7][8] | Downregulation of ERα expression. | Downregulation of ERα expression. |
| Progesterone Receptor (PgR) | Significant decrease in expression.[7][8] | Decreased expression. | Decreased expression. |
| Estrogen Receptor β (ERβ) | General, but not statistically significant, increase in expression.[8] | Variable effects reported. | Variable effects reported. |
| Ratio of ERα to ERβ | Significant reduction.[8] | Not a commonly reported endpoint. | Not a commonly reported endpoint. |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Ki-67 Immunohistochemistry Protocol
This protocol outlines a standardized procedure for assessing Ki-67 expression in formalin-fixed, paraffin-embedded (FFPE) breast tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 changes, 5 minutes each.
- 100% Ethanol: 2 changes, 2 minutes each.
- 90% Ethanol: 1 change, 2 minutes.
- 80% Ethanol: 1 change, 2 minutes.
- 70% Ethanol: 2 changes, 2 minutes each.
- Deionized Water: 1 change, 20 seconds.
- Phosphate Buffered Saline (PBS): 1 change, 2 minutes.
2. Antigen Retrieval:
- Use a heat-induced epitope retrieval (HIER) method.
- Immerse slides in a staining container with 10 mM Citrate Buffer (pH 6.0) with 0.05% Tween 20.
- Heat in a steamer to approximately 97°C and incubate for 30 minutes.
- Remove from steamer and allow to cool for 20 minutes.
3. Staining Procedure:
- Wash slides in PBS: 3 changes, 1 minute each.
- Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 5 minutes.
- Wash slides in PBS: 2 changes, 1 minute each.
- Apply a protein block (serum-free) for 10-15 minutes.
- Incubate with the primary antibody (e.g., MIB-1 clone) for 30-60 minutes at room temperature or overnight at 4°C.
- Wash slides in PBS.
- Apply a biotinylated secondary antibody and incubate for 20-30 minutes at room temperature.
- Wash slides in PBS.
- Apply avidin-biotin complex (ABC) reagent and incubate.
- Wash slides in PBS.
- Develop with a chromogen solution such as DAB (3,3'-Diaminobenzidine).
- Counterstain with hematoxylin.
- Dehydrate through graded alcohols and xylene, and mount with a permanent mounting medium.
4. Scoring:
- Ki-67 scoring is performed by calculating the percentage of invasive tumor cells with positive nuclear staining.
- At least 500 cells should be counted in areas of highest positivity ("hot spots") and also in a global assessment across the tumor section.
RT-qPCR Protocol for Gene Expression Analysis (pS2, ER-α, PgR)
This protocol describes a two-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) for measuring gene expression levels.
1. RNA Isolation:
- Isolate total RNA from breast tissue samples using a suitable commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
2. DNase Treatment:
- Treat total RNA with RNase-free DNase I to remove any contaminating genomic DNA.
3. Reverse Transcription (cDNA Synthesis):
- Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and a mix of oligo(dT) and random hexamer primers.
- Typically, 1-2 µg of total RNA is used per reaction.
- The reaction is usually incubated at 42-50°C for 60 minutes, followed by inactivation of the enzyme at 70°C for 15 minutes.
4. Quantitative PCR (qPCR):
- Perform qPCR using a real-time PCR system (e.g., Applied Biosystems 7500).
- Prepare a reaction mixture containing:
- cDNA template
- Gene-specific forward and reverse primers for pS2, ER-α, and PgR.
- A reference gene (e.g., HPRT1, GAPDH) for normalization.
- A fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).
- Typical thermal cycling conditions are:
- Initial denaturation: 95°C for 10 minutes.
- 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute.
- Include a melt curve analysis at the end of the run when using SYBR Green to ensure product specificity.
5. Data Analysis:
- Determine the cycle threshold (Ct) for each gene.
- Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Signaling Pathways and Experimental Workflows
The therapeutic effects of Acolbifene are mediated through its interaction with estrogen receptors and the subsequent modulation of downstream signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. fisiogenomica.com [fisiogenomica.com]
- 3. Acolbifene vs. Tamoxifen for Breast Cancer Prevention · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. komen.org [komen.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Clinical Trial of Acolbifene in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Handling Protocols for Acolbifene Hydrochloride
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to hazardous chemicals.[3][4] Based on guidelines for handling similar hazardous compounds, the following PPE is recommended when working with Acolbifene Hydrochloride.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated gloves (ASTM D6978 tested)[3][5] | Prevents skin contact and absorption. Double gloving provides an additional barrier. |
| Body Protection | Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs[3][4] | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety Goggles/Glasses | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes and airborne particles. |
| Face Protection | Face Shield | To be worn in conjunction with goggles during procedures with a high risk of splashing | Provides a full-face barrier against splashes. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols.[3] | Prevents inhalation of the compound, which can be a primary route of exposure. |
| Foot Protection | Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants out of the laboratory. |
Handling and Operational Plan
A structured workflow is critical to ensure safety and minimize the risk of contamination.
Experimental Protocols
Spill Management:
In the event of a spill, the area should be immediately secured to prevent further contamination.
-
Alert Personnel: Notify all personnel in the immediate vicinity.
-
Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp paper towels to prevent the powder from becoming airborne.[6]
-
Cleaning: Clean the area from the outer edge of the spill inward using a suitable deactivating agent or soap and water.[6]
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[6]
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and cleaning materials, must be considered hazardous.
-
Segregation: Keep all this compound waste separate from regular laboratory trash.
-
Containment: Use clearly labeled, sealed, and leak-proof containers for all hazardous waste.[6]
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this material down the drain.[6]
Given the potent nature of this compound and the absence of a specific SDS, it is imperative to handle this compound with the highest level of caution, treating it as a potential carcinogen and reproductive toxin, as suggested by data for similar compounds like Raloxifene.[7] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
